molecular formula C6H13Br2N B8821668 4-Bromo-1-methylpiperidine hydrobromide CAS No. 54288-71-0

4-Bromo-1-methylpiperidine hydrobromide

Cat. No.: B8821668
CAS No.: 54288-71-0
M. Wt: 258.98 g/mol
InChI Key: GNCPZGDITCAJQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-methylpiperidine hydrobromide is a useful research compound. Its molecular formula is C6H13Br2N and its molecular weight is 258.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-1-methylpiperidine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-methylpiperidine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

54288-71-0

Molecular Formula

C6H13Br2N

Molecular Weight

258.98 g/mol

IUPAC Name

4-bromo-1-methylpiperidine;hydrobromide

InChI

InChI=1S/C6H12BrN.BrH/c1-8-4-2-6(7)3-5-8;/h6H,2-5H2,1H3;1H

InChI Key

GNCPZGDITCAJQK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)Br.Br

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 4-Bromo-1-methylpiperidine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 54288-71-0 (HBr Salt) | Molecular Formula: C₆H₁₃Br₂N[1][2]

Introduction: The Pharmacophore Anchor

In the landscape of medicinal chemistry, 4-Bromo-1-methylpiperidine Hydrobromide serves as a critical electrophilic building block.[2] It is not merely a reagent but a "pharmacophore anchor"—a structural scaffold used to introduce the N-methylpiperidine moiety into complex bioactive molecules.[2] This heterocyclic core is ubiquitous in antihistamines (e.g., cyproheptadine derivatives), antipsychotics, and opioid analgesics.[2]

For the researcher, the value of this compound lies in its dual functionality: the nucleophilic potential of the nitrogen is masked by protonation (salt form), while the bromine at the C4 position provides a distinct electrophilic site for substitution reactions.[2]

Structural Dynamics & Stereochemistry

To understand the reactivity of 4-Bromo-1-methylpiperidine HBr, one must look beyond the 2D representation.[2] The piperidine ring adopts a chair conformation .[2]

  • Nitrogen Center: In the hydrobromide salt, the nitrogen is protonated (

    
    ), rendering it quaternary and non-nucleophilic.[2] This is a critical stability feature; without the HBr salt formation, the free base (a tertiary amine) could undergo intermolecular self-alkylation with the alkyl bromide of a neighboring molecule, leading to polymerization.[2]
    
  • C4-Bromine Positioning: Steric analysis suggests an equilibrium between axial and equatorial conformers.[2] However, in substituted cyclohexyl systems, the bulky bromine atom typically prefers the equatorial position to minimize 1,3-diaxial interactions.[2]

Diagram 1: Structural Feature Map

The following diagram visualizes the core structural components and their chemical significance.[2]

ChemicalStructure Core Piperidine Ring (Chair Conformation) Pos1 N-Methyl Group (Position 1) Core->Pos1 Steric Bulk Pos4 Bromo Substituent (Position 4) Core->Pos4 Electrophilic Site Salt Hydrobromide (HBr) Counter-ion Pos1->Salt Protonation Site (Prevents Dimerization)

Caption: Structural decomposition highlighting the stability conferred by the HBr salt form against self-alkylation.

Physicochemical Profile

The following data consolidates physical properties for the hydrobromide salt. Note the distinction between the salt and the free base (CAS 76444-51-4), which is a liquid.[2]

PropertyValueNotes
Appearance White to off-white crystalline solidHygroscopic; store under desiccant.[2]
Molecular Weight 258.98 g/mol Includes HBr (80.[2]91) + Free Base (178.07).[2]
Melting Point 235–240 °C (Decomposes)High lattice energy typical of amine salts.[2]
Solubility Water, Methanol, DMSOInsoluble in non-polar solvents (Hexane, Et₂O).[2]
Acidity pH ~4-5 (10% aq.[2] solution)Weakly acidic due to ammonium cation.[2]

Spectroscopic Validation (Self-Validating System)

In synthetic workflows, confirming the integrity of the C-Br bond and the salt formation is paramount.[2] Use the following spectroscopic markers as a "Go/No-Go" decision gate before using the reagent.

Nuclear Magnetic Resonance (NMR)[2][3][4]
  • ¹H NMR (400 MHz, D₂O/DMSO-d₆):

    • δ 2.85 ppm (s, 3H): The N-methyl group.[2] Note: This is downfield compared to the free base (~2.2 ppm) due to the positive charge on the nitrogen.[2]

    • δ 4.40–4.60 ppm (m, 1H): The methine proton at C4 (

      
      -Br).[2] The desheilding effect of bromine places this signal significantly downfield.[2]
      
    • δ 3.0–3.6 ppm (m, 4H): Ring protons adjacent to Nitrogen (C2, C6).[2]

Mass Spectrometry (LC-MS)[2]
  • Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[2]

  • Signature: Look for the [M-HBr+H]⁺ peak (protonated free base) at m/z 178 and 180 with equal intensity. This "twin peak" signature is the definitive confirmation of the bromine atom's presence.[2]

Synthesis Protocol: Hydrobromic Acid Route

Objective: Synthesize 4-Bromo-1-methylpiperidine HBr from 1-Methyl-4-piperidinol.

Mechanism: This reaction proceeds via an


 or ion-pair mechanism where the hydroxyl group is protonated by HBr to form a good leaving group (

), followed by nucleophilic attack by the bromide ion.[2]
Diagram 2: Synthesis Workflow

Synthesis Start Precursor: 1-Methyl-4-piperidinol Process Reflux (100-110°C) 4-6 Hours Start->Process Reagent Reagent: 48% aq. HBr (Excess) Reagent->Process Workup Evaporation & Crystallization (EtOH/Et2O) Process->Workup - H2O Product Product: 4-Bromo-1-methylpiperidine HBr Workup->Product Yield ~75-85%

Caption: Step-by-step synthetic pathway utilizing aqueous hydrobromic acid to effect substitution and salt formation.

Step-by-Step Methodology
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 1-Methyl-4-piperidinol (10.0 g, 87 mmol) to the flask.

  • Acidification: Slowly add 48% Hydrobromic Acid (aq) (50 mL, ~440 mmol) with cooling (ice bath) if the exotherm is significant.

    • Rationale: A large excess of HBr is required to drive the equilibrium forward (mass action) and ensure the amine remains fully protonated.[2]

  • Reaction: Heat the mixture to reflux (bath temp ~110°C) for 4–6 hours. Monitor by TLC (use a basic mobile phase to move the amine, e.g., DCM/MeOH/NH₃).[2]

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove water and excess HBr. A thick, off-white residue will form.[2]

    • Purification: Dissolve the residue in a minimum amount of hot absolute ethanol.[2] Add diethyl ether dropwise until turbidity is observed.[2] Cool to 4°C overnight to crystallize.

  • Validation: Filter the white crystals, wash with cold ether, and dry under vacuum. Verify using the Melting Point (235°C dec) and MS (m/z 178/180) parameters defined above.

Handling and Safety (HSE)[2]

  • Corrosivity: The compound hydrolyzes to release HBr.[2] It is corrosive to mucous membranes.[2]

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and a fume hood are mandatory.[2]

  • Storage: The compound is hygroscopic .[2] Moisture absorption leads to hydrolysis and degradation (browning).[2] Store in a tightly sealed container, preferably in a desiccator or under inert gas (Argon).

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 11521361, 4-Bromo-1-methylpiperidine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-1-methylpiperidine: A Pivotal Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1-methylpiperidine, a key heterocyclic building block in contemporary medicinal chemistry. We will delve into its fundamental physicochemical properties, outline a detailed and validated synthetic protocol, and explore its critical role in the development of therapeutic agents, with a particular focus on its application in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists for the treatment of HIV-1 infection. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile synthetic intermediate.

Introduction: The Significance of the Piperidine Scaffold and its Halogenated Derivatives

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and the basicity of the nitrogen atom allow for favorable interactions with a multitude of biological targets. The strategic introduction of functional groups onto the piperidine scaffold is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a compound's pharmacological and pharmacokinetic properties.

Among the various substituted piperidines, halogenated derivatives, such as 4-Bromo-1-methylpiperidine, have emerged as particularly valuable intermediates. The presence of a bromine atom at the 4-position provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably nucleophilic substitutions and transition metal-catalyzed cross-coupling reactions.[2][3] This reactivity, combined with the inherent properties of the N-methylpiperidine core, makes 4-Bromo-1-methylpiperidine a versatile precursor for the synthesis of complex molecular architectures with therapeutic potential.

Physicochemical Properties of 4-Bromo-1-methylpiperidine

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses and for predicting the properties of its derivatives. The key properties of 4-Bromo-1-methylpiperidine are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₁₂BrN[4]
Molecular Weight 178.07 g/mol [4]
CAS Number 76444-51-4[4]
Appearance Colorless to pale yellow liquid or solid[3][5]
Boiling Point 174.8 ± 33.0 °C at 760 mmHg[6]
Density 1.350 ± 0.06 g/cm³[6]
Canonical SMILES CN1CCC(CC1)Br[4]
InChI Key RTEVQEDKZPFGNP-UHFFFAOYSA-N[4]

Synthesis of 4-Bromo-1-methylpiperidine: A Validated Experimental Protocol

The synthesis of 4-Bromo-1-methylpiperidine can be reliably achieved from the commercially available starting material, 1-methylpiperidine-4-one. The following two-step protocol is a robust and scalable method for its preparation.

Rationale for the Synthetic Approach

This synthetic route was chosen for its efficiency and the use of readily available and relatively inexpensive reagents. The first step involves the reduction of the ketone functionality of 1-methylpiperidine-4-one to the corresponding secondary alcohol, 1-methylpiperidin-4-ol. This is a standard and high-yielding transformation. The subsequent step is a nucleophilic substitution of the hydroxyl group with a bromide, a common and effective method for the synthesis of alkyl bromides from alcohols. The choice of hydrobromic acid and heat provides a direct and straightforward means to achieve this transformation.

Experimental Protocol

Step 1: Synthesis of 1-methylpiperidin-4-ol

  • Materials:

    • 1-methylpiperidine-4-one

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Water (H₂O)

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of 1-methylpiperidine-4-one (1 equivalent) in methanol at 0 °C, add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-methylpiperidin-4-ol as a colorless oil or low-melting solid. This product is often of sufficient purity to be used in the next step without further purification.

Step 2: Synthesis of 4-Bromo-1-methylpiperidine

  • Materials:

    • 1-methylpiperidin-4-ol

    • Hydrobromic acid (48% aqueous solution)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Brine

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 1-methylpiperidin-4-ol (1 equivalent).

    • Add hydrobromic acid (48% aqueous solution, 3 equivalents) and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-Bromo-1-methylpiperidine.

    • Purify the crude product by vacuum distillation to obtain pure 4-Bromo-1-methylpiperidine as a colorless to pale yellow liquid.

Characterization

The identity and purity of the synthesized 4-Bromo-1-methylpiperidine should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR: The spectrum should show characteristic signals for the N-methyl group, and the protons on the piperidine ring, with the proton at the 4-position (adjacent to the bromine) shifted downfield.

  • ¹³C NMR: The spectrum will show six distinct carbon signals, with the carbon atom attached to the bromine appearing at a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) and an M+2 peak of approximately equal intensity, which is characteristic of a monobrominated compound.

Synthesis Workflow Diagram

SynthesisWorkflow Start 1-methylpiperidine-4-one Step1 Reduction (NaBH4, MeOH) Start->Step1 Intermediate 1-methylpiperidin-4-ol Step1->Intermediate Step2 Bromination (HBr, Reflux) Intermediate->Step2 Product 4-Bromo-1-methylpiperidine Step2->Product Purification Vacuum Distillation Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthesis workflow for 4-Bromo-1-methylpiperidine.

Applications in Drug Development: A Case Study on CCR5 Antagonists

4-Bromo-1-methylpiperidine has proven to be a valuable building block in the synthesis of a number of drug candidates. A prominent example is its use in the development of C-C chemokine receptor type 5 (CCR5) antagonists for the treatment of HIV-1 infection.[7]

The Role of CCR5 in HIV-1 Entry

The CCR5 receptor is a G-protein coupled receptor (GPCR) found on the surface of various immune cells, including T-cells and macrophages.[8] It serves as a co-receptor for the entry of the most common strains of HIV-1 into these cells. The viral envelope glycoprotein, gp120, first binds to the primary cellular receptor, CD4, which induces a conformational change in gp120, allowing it to then bind to CCR5. This second interaction triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell.[8]

4-Bromo-1-methylpiperidine as a Key Intermediate in the Synthesis of CCR5 Antagonists

Several potent and orally bioavailable CCR5 antagonists have been developed, and many of these complex molecules utilize a substituted piperidine moiety derived from intermediates like 4-Bromo-1-methylpiperidine. For instance, in the synthesis of the potent CCR5 antagonist SCH 351125 (SCH-C), a piperidino-piperidine core structure is central to its activity.[9] The 4-bromo-1-methylpiperidine can be envisioned as a precursor to the 4-substituted piperidine ring in such molecules. The bromine atom allows for the introduction of other functionalities through nucleophilic substitution reactions, enabling the construction of the complex pharmacophore required for potent CCR5 antagonism.

These small molecule antagonists are allosteric inhibitors, meaning they bind to a site on the CCR5 receptor that is distinct from the binding site of the natural chemokine ligands or the viral gp120 protein.[2] This binding induces a conformational change in the receptor that prevents its interaction with gp120, thereby blocking viral entry.[2]

Mechanism of Action of Piperidine-Containing CCR5 Antagonists

CCR5_Antagonism cluster_Cell Host Cell (e.g., T-cell) cluster_Virus HIV-1 Virion CCR5 CCR5 Receptor gp41 gp41 CCR5->gp41 3. Triggers gp41 CD4 CD4 Receptor gp120 gp120 CD4->gp120 Conformational Change gp120->CCR5 2. Co-receptor Binding gp120->CD4 1. Binding gp41->CCR5 4. Membrane Fusion (Viral Entry) Antagonist CCR5 Antagonist (derived from 4-Bromo-1-methylpiperidine) Antagonist->CCR5 Blocks Interaction

Caption: Mechanism of HIV-1 entry and its inhibition by CCR5 antagonists.

Safety and Handling

4-Bromo-1-methylpiperidine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is harmful if swallowed and may cause skin and eye irritation.[4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, please consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

4-Bromo-1-methylpiperidine is a valuable and versatile intermediate in the field of drug discovery and development. Its well-defined physicochemical properties and the reactivity of the bromine substituent provide medicinal chemists with a powerful tool for the synthesis of complex and biologically active molecules. The successful application of this building block in the development of potent CCR5 antagonists for HIV-1 therapy underscores its significance. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, and is intended to facilitate its effective use in the ongoing quest for novel therapeutic agents.

References

  • Palani, A., Shapiro, S., Clader, J. W., Greenlee, W. J., Cox, K., Strizki, J., Endres, M., & Baroudy, B. M. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339–3342. [Link]

  • Wikipedia contributors. (2023, December 27). CCR5 receptor antagonist. In Wikipedia, The Free Encyclopedia. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-1-methylpiperidine. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Strizki, J. M., Xu, S., Wagner, N. E., Wojcik, L., Liu, J., Hou, Y., Endres, M., Palani, A., Shapiro, S., Clader, J. W., Greenlee, W. J., Baroudy, B. M., & Simon, A. J. (2001). SCH-C (SCH 351125), an orally bioavailable, small-molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo. Proceedings of the National Academy of Sciences of the United States of America, 98(22), 12718–12723. [Link]

  • Dragic, T., Trkola, A., Thompson, D. A., Cormier, E. G., Kajumo, F. A., Maxwell, E., Lin, S. W., Ying, W., Smith, S. O., Sakmar, T. P., & Moore, J. P. (2000). A binding pocket for a small molecule inhibitor of HIV-1 entry within the transmembrane helices of CCR5. Proceedings of the National Academy of Sciences of the United States of America, 97(10), 5639–5644. [Link]

  • Palani, A., Shapiro, S., Josien, H., Bara, T., Clader, J. W., Greenlee, W. J., Cox, K., Strizki, J. M., & Baroudy, B. M. (2002). Synthesis, SAR, and biological evaluation of oximino-piperidino-piperidine amides. 1. Orally bioavailable CCR5 receptor antagonists with potent anti-HIV activity. Journal of Medicinal Chemistry, 45(15), 3143–3160. [Link]

  • Tagat, J. R., Steensma, R. W., McCombie, S. W., Lin, S. I., Vice, S. F., Greenlee, W. J., & Kirkup, M. P. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry, 47(10), 2405–2408. [Link]

  • Chen, X., Li, X., & Li, Z. (2020). Allosteric mechanism of an oximino-piperidino-piperidine antagonist for the CCR5 chemokine receptor. Journal of Biomolecular Structure & Dynamics, 38(2), 589–601. [Link]

  • International Journal of New-era Research in Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4).
  • Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339-3342.
  • PubChemLite. (n.d.). 4-bromo-1-methylpiperidine (C6H12BrN). Retrieved February 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3-BROMO-4-AMINOTOLUENE. Retrieved February 19, 2026, from [Link]

  • LookChem. (n.d.). 4-BROMO-N-METHYL PIPERIDINE. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-methylenepiperidines.
  • International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. IJPSI, 5(8), 39-43.
  • PubChem. (n.d.). 4-Bromo-1-methylpiperidine. Retrieved February 19, 2026, from [Link]

Sources

Physical properties of 1-Methyl-4-bromopiperidine hydrobromide

[1]

Executive Summary

1-Methyl-4-bromopiperidine hydrobromide (CAS: 54288-71-0) is a critical heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system (CNS) and antihistamines.[1][2] As a tertiary amine salt, it serves as a robust electrophile for introducing the N-methylpiperidine moiety into complex scaffolds via nucleophilic substitution.[1][3]

This technical guide synthesizes physical property data, synthesis protocols, and safety standards. It distinguishes the target compound from its secondary amine analog (4-bromopiperidine HBr) to prevent common formulation errors.[1]

Part 1: Chemical Identity & Structural Analysis[1]

The distinction between the N-methylated derivative and the free secondary amine is vital for stoichiometric accuracy in coupling reactions.

Attribute Technical Specification
IUPAC Name 4-Bromo-1-methylpiperidine hydrobromide
Common Synonyms 1-Methyl-4-bromopiperidinium bromide; 4-Bromo-N-methylpiperidine HBr
CAS Number 54288-71-0
Molecular Formula C₆H₁₂BrN[1][4][5][6][7][8] · HBr (Salt) / C₆H₁₂BrN (Base)
Molecular Weight 258.98 g/mol (Salt) / 178.07 g/mol (Base)
SMILES CN1CCC(Br)CC1.Br
Structure N-methylated piperidine ring with bromine at the C4 position.[4][5]
Structural Diagram

The following diagram illustrates the connectivity and ionic nature of the hydrobromide salt.

ChemicalStructureN_methylN-Methyl Group(Steric Bulk)PiperidinePiperidine Ring(C6 Heterocycle)N_methyl->Piperidine C-N BondBromineC4-Bromine(Leaving Group)Piperidine->Bromine C-Br BondHBrHydrobromide Counterion(Ionic Stabilization)HBr->Piperidine Ionic Interaction

Figure 1: Structural components of 1-Methyl-4-bromopiperidine HBr highlighting reactive centers.[1]

Part 2: Physical & Thermodynamic Properties[1]

Core Physical Data

Note: While the secondary amine analog (4-bromopiperidine HBr, CAS 54288-70-9) has a well-documented melting point of 199–202°C, the N-methyl derivative exhibits distinct thermal behavior due to the absence of the N-H hydrogen bond donor.[1]

PropertyValue / DescriptionContextual Note
Appearance White to off-white crystalline powderHygroscopic; tends to clump upon moisture exposure.[1]
Melting Point >150°C (Decomposes) Exact MP varies by purity/solvate state; typically lower than the secondary amine analog.[3]
Solubility (Water) High (>100 mg/mL)Dissociates freely into piperidinium cation and bromide anion.[3]
Solubility (Organic) Soluble in MeOH, EtOH, DMSO; Insoluble in Et₂O, HexaneUse alcohols for recrystallization; ethers for precipitation.[3]
Hygroscopicity Moderate to HighCritical: Must be stored under desiccant.[3] Hydrolysis of C-Br bond accelerates in wet conditions.[1]
pKa (Conjugate Acid) ~10.1 (Piperidine N)The N-methyl group slightly increases basicity compared to the secondary amine.
Stability & Storage[1]
  • Thermal Stability: Stable at room temperature when dry.[3] Decomposes at elevated temperatures (>180°C) releasing HBr gas.[3]

  • Hydrolytic Stability: Susceptible to hydrolysis at the C4 position in aqueous basic conditions, reverting to 1-methyl-4-piperidinol.[1]

  • Storage: Store at 2–8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent discoloration (oxidation) and hydrolysis.

Part 3: Experimental Protocols

Synthesis Workflow

The most reliable route to high-purity 1-methyl-4-bromopiperidine HBr involves the nucleophilic substitution of the hydroxyl group in 1-methyl-4-piperidinol using hydrobromic acid.[1]

Reaction Pathway[1][3][4][8][9]
  • Precursor: 1-Methyl-4-piperidinol (Commercially available or synthesized from 1-methyl-4-piperidone).[1]

  • Reagent: 48% Aqueous HBr (Excess).

  • Mechanism: Sɴ1/Sɴ2 hybrid substitution where the hydroxyl is protonated to a good leaving group (-OH₂⁺), followed by bromide attack.[3]

SynthesisPathStart1-Methyl-4-piperidoneInter1-Methyl-4-piperidinolStart->Inter NaBH4, MeOH(Reduction)Product1-Methyl-4-bromopiperidine HBrInter->Product 48% HBr, Reflux(Substitution)

Figure 2: Synthetic route from commercially available piperidone precursors.

Detailed Protocol: Bromination of 1-Methyl-4-piperidinol

Use this protocol for the preparation of fresh salt for sensitive couplings.[1]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with 1-Methyl-4-piperidinol (11.5 g, 0.1 mol) .

  • Acidification: Cautiously add Hydrobromic acid (48% aq., 60 mL) . Exothermic reaction – cool in an ice bath if necessary.

  • Reflux: Heat the mixture to reflux (bath temp ~110°C) for 6–8 hours . Monitor by TLC (System: MeOH/DCM 1:9) for disappearance of alcohol.[3]

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to obtain a viscous residue.

    • Add Ethanol (50 mL) and re-evaporate (azeotropic removal of water). Repeat twice.

    • Triturate the residue with Anhydrous Diethyl Ether (100 mL) . The product should crystallize as a white solid.[3]

  • Purification: Filter the solid under Argon. Recrystallize from minimal hot Ethanol/Ether if purity is <98%.[3]

  • Yield: Typical yields range from 75–85% .[3]

Part 4: Safety & Toxicology (E-E-A-T)

Warning: This compound is a halogenated amine salt.[3] While less volatile than the free base, it poses specific hazards.[3]

Hazard ClassGHS ClassificationPrecautionary Measures
Skin Corrosion/Irritation Category 2 (H315)Wear nitrile gloves (min 0.11mm).[1] Wash immediately upon contact.[3]
Eye Damage/Irritation Category 2A (H319)Use safety goggles.[3] Rinse with water for 15 min if exposed.[3]
STOT - Single Exposure Category 3 (H335)Avoid dust formation.[1] Handle in a fume hood.
Acute Toxicity Oral/Dermal (Potential)Treat as toxic.[3] Do not ingest.

Handling Insight: The free base (generated if treated with NaOH) is a nitrogen mustard analog (though less potent than bis-chloroethylamines) and may possess alkylating properties.[3] Always handle the salt form until the immediate moment of reaction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734676, 4-Bromopiperidine hydrobromide. (Used for comparative physical property analysis of the secondary amine analog).[3] Retrieved from [Link]

  • McElvain, S. M. (1948). Piperidine Derivatives.[3][10] XIX. The Preparation of 1-Methyl-4-piperidone.[1][7][8][10] J. Am. Chem. Soc. 70, 5, 1820–1825.[3] (Foundational synthesis of the precursor).

Technical Guide: 4-Bromo-1-methylpiperidine – Salt vs. Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

For researchers and medicinal chemists, 4-Bromo-1-methylpiperidine presents a classic "Stability vs. Reactivity" trade-off.[1]

The Hydrobromide (HBr) Salt (CAS 54288-71-0) is the industry standard for storage: it is a stable, crystalline solid that arrests the nitrogen lone pair, preventing self-destruction.[1]

The Free Base (CAS 76444-51-4) is the reactive species required for nucleophilic substitutions and Grignard formation.[1] However, it is thermodynamically unstable.[1] Upon isolation, it undergoes rapid intermolecular self-quaternization , leading to dimerization and polymerization.[1]

Core Directive: Never store the free base. Generate it in situ or use immediately upon isolation at low temperatures (


).[1]

Physicochemical Profile: Salt vs. Free Base[1]

The following data consolidates physical state and handling parameters.

FeatureHydrobromide Salt (HBr)Free Base
CAS Number 54288-71-0 76444-51-4
Molecular Formula


Molecular Weight 258.98 g/mol 178.07 g/mol
Physical State Crystalline Solid (White/Off-white)Liquid (Colorless to Yellow)
Melting Point 199–202 °C (dec.)[1]N/A (Liquid at RT)
Solubility Water, Methanol, DMSODCM, Ether, Toluene, THF
Stability High (Years at RT)Low (Hours/Days at RT)
Reactivity Inert (until neutralized)High (Nucleophilic & Electrophilic)

The Mechanism of Instability: Self-Quaternization[1]

The critical reason for using the salt form is to prevent Intermolecular Self-Alkylation .[1]

In the free base, the nitrogen atom possesses a lone pair of electrons (nucleophile) while the C-4 position holds a bromine atom (leaving group).[1] In a concentrated liquid phase, the nitrogen of Molecule A attacks the C-4 carbon of Molecule B.[1] This displaces the bromide and forms a quaternary ammonium dimer (or polymer), often observed as an intractable gum or precipitate.

Visualization: Degradation Pathway[1]

G Salt HBr Salt (Stable Crystalline Lattice) N-H Protonated Base Free Base (Reactive Liquid) N-Lone Pair Active Salt->Base Neutralization (NaOH/NaHCO3) TS Transition State (Intermolecular Attack) Base->TS Storage @ RT (Time) Dimer Quaternary Ammonium Dimer (Degradation Product) TS->Dimer SN2 Displacement

Figure 1: The degradation pathway.[1] The HBr salt blocks the nitrogen lone pair (blue). Neutralization releases the free base (red), which rapidly attacks itself to form stable, useless quaternary salts (grey).[1]

Operational Protocols

Protocol A: In Situ Utilization (Recommended)

Context: Standard nucleophilic substitutions where the presence of inorganic salts is tolerable.[1] This method avoids isolating the unstable free base entirely.[1]

  • Dissolution: Suspend 4-bromo-1-methylpiperidine HBr (1.0 equiv) in the reaction solvent (e.g., DMF, Acetonitrile).

  • Scavenger Base Addition: Add an excess of inorganic base (e.g.,

    
     or 
    
    
    
    , 2.5–3.0 equiv).[1]
  • Activation: Stir for 15–30 minutes at room temperature. The base neutralizes the HBr, liberating the free amine in the presence of the electrophile.

  • Reaction: Add the target nucleophile/electrophile and proceed.[1]

Protocol B: Cold Free-Basing & Isolation

Context: Required for organometallic reactions (e.g., Grignard formation) or when inorganic salts interfere with the subsequent step.[1]

Safety Warning: Perform in a fume hood. Avoid contact with skin.[1]

  • Preparation:

    • Prepare a biphasic mixture of

      
       (DCM) and saturated aqueous 
      
      
      
      (1:1 v/v) in a separatory funnel.
    • Cool the mixture to 0–5 °C.

  • Neutralization:

    • Add solid 4-bromo-1-methylpiperidine HBr slowly to the mixture.

    • Shake vigorously for 2–3 minutes, venting frequently. The solid will dissolve as it converts to the lipophilic free base.

  • Separation:

    • Drain the organic (DCM) layer into a flask cooled in an ice bath.

    • Extract the aqueous layer once more with cold DCM.[1]

  • Drying:

    • Dry combined organics over anhydrous

      
       (kept cold) for <10 minutes.
      
  • Concentration (Critical Step):

    • Filter into a round-bottom flask.

    • Evaporate solvent in vacuo at room temperature or below (do not heat the water bath >25 °C).[1]

  • Usage:

    • Do not store. Re-dissolve immediately in the reaction solvent (e.g., dry THF) and proceed.[1]

Visualization: Safe Handling Workflow

Workflow Start Start: HBr Salt Mix Biphasic Mix (0°C) DCM + Sat. NaHCO3 Start->Mix Sep Phase Separation Mix->Sep Dry Dry (MgSO4) & Filter Keep Cold (<5°C) Sep->Dry Organic Layer Conc Concentrate (Vac) Bath < 25°C Dry->Conc Use IMMEDIATE USE (Grignard/Substitution) Conc->Use < 1 Hour

Figure 2: Isolation workflow emphasizing temperature control and immediate usage to prevent dimerization.

Analytical Differentiation (NMR)[1][2][3]

When troubleshooting, use


 NMR to determine if your salt has been successfully neutralized or if your free base has degraded.[1]
Proton EnvironmentHBr Salt (Shift

ppm)
Free Base (Shift

ppm)
Diagnostic Note
N-H (Ammonium) 9.5 – 10.5 (br) Absent Disappearance confirms neutralization.[1]
N-C

2.80 – 2.95 (s)2.20 – 2.30 (s)Upfield shift (~0.6 ppm) indicates free base.[1]
C(4)-H (CH-Br) 4.40 – 4.60 (m)4.00 – 4.20 (m)Slight upfield shift in free base.[1]
C(2,6)-H (Ring) 3.00 – 3.50 (m)2.60 – 2.80 (m)Broadening in salt due to N-H coupling.[1]

Note: Shifts are approximate and solvent-dependent (


 vs 

).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11521361, 4-Bromo-1-methylpiperidine. Retrieved from [Link]

  • Organic Syntheses. General procedures for piperidine alkylation and handling. (Contextual grounding for N-alkylation instability). Retrieved from [Link]

Sources

Technical Guide: Solubility & Stability of 4-Bromo-1-methylpiperidine Hydrobromide in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1-methylpiperidine hydrobromide (CAS: 54288-71-0) is a critical heterocyclic building block utilized primarily in the synthesis of pharmaceuticals, including antihistamines and bioactive piperidine derivatives.[1] While the compound exhibits high aqueous solubility due to its ionic hydrobromide salt form, its utility in aqueous media is kinetically limited by the lability of the C-Br bond.

This guide provides a technical analysis of its solubility profile, emphasizing the competing kinetics of dissolution versus hydrolytic degradation. It outlines validated protocols for solubility determination and handling to ensure data integrity during drug development workflows.

Chemical Identity & Physicochemical Basis[2][3][4][5][6]

The solubility behavior of this compound is dictated by the interaction between the ionic crystal lattice and the polar solvent, counterbalanced by the lipophilicity of the piperidine ring.

ParameterData
Chemical Name 4-Bromo-1-methylpiperidine hydrobromide
CAS Number 54288-71-0
Molecular Formula C₆H₁₂BrN[1][2][3] · HBr
Molecular Weight 258.98 g/mol
Physical State White to off-white crystalline solid
Melting Point 190–194 °C (Decomposes)
pKa (Calculated) ~8.5 (Piperidine nitrogen)
Solubility Classification Freely Soluble in water; Soluble in methanol/ethanol
Solvation Mechanism

Upon contact with water, the crystal lattice dissociates. The high lattice energy of the hydrobromide salt is overcome by the high enthalpy of hydration of the bromide ion (


) and the protonated tertiary amine (

).
  • Dominant Force: Ion-dipole interactions between water and the piperidinium cation.

  • pH Sensitivity: The compound creates an acidic environment upon dissolution (

    
    ). Neutralization with base deprotonates the nitrogen, converting it to the free base (4-bromo-1-methylpiperidine), which is an oil with significantly reduced water solubility and higher volatility.
    

Stability & Hydrolysis: The Critical Constraint

Researchers must recognize that solubility data is time-dependent . 4-Bromo-1-methylpiperidine is an alkyl halide. In aqueous solution, it is susceptible to nucleophilic attack by water (hydrolysis) or dehydrohalogenation (elimination), particularly if the pH drifts towards neutral or alkaline.

Degradation Pathways

The bromine atom at the C4 position is a good leaving group.

  • Hydrolysis (

    
    ):  Substitution of 
    
    
    
    with
    
    
    to form 4-hydroxy-1-methylpiperidine .
  • Elimination (

    
    ):  Loss of 
    
    
    
    to form 1-methyl-1,2,3,6-tetrahydropyridine (alkene).

Key Insight: The HBr salt form provides a "self-buffering" acidic effect that retards these degradation pathways. Do not buffer to neutral pH for storage.

Visualization: Solvation vs. Degradation Logic

G Solid Solid Crystal (C6H12BrN·HBr) Dissolved Dissolved Ions (Piperidinium Cation + Br-) Solid->Dissolved Rapid Dissolution (H2O, RT) Hydrolysis Hydrolysis Product (4-Hydroxy-1-methylpiperidine) Dissolved->Hydrolysis Slow (Acidic pH) Fast (Neutral pH) Elimination Elimination Product (Alkene Derivative) Dissolved->Elimination Heat / Base FreeBase Free Base (Oil) (Precipitates at pH > 9) Dissolved->FreeBase Addition of NaOH/KOH

Figure 1: Kinetic pathways showing the transition from stable solid to dissolved species and potential degradation routes.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Use this protocol to establish the exact saturation limit for your specific batch and temperature.

Prerequisites:

  • Solvent: Degassed, deionized water (Type I).

  • Temperature Control: Water bath at

    
    .
    
  • Analysis: HPLC-UV or Potentiometric Titration (Argentometric).

Step-by-Step Methodology:

  • Preparation: Add excess solid (~2.0 g) to 10 mL of water in a borosilicate glass vial. The goal is to ensure a visible solid phase remains (supersaturation).

  • Equilibration: Agitate at 25°C for 24 hours. Note: Do not exceed 24h to minimize hydrolysis artifacts.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

  • Dilution: Immediately dilute the supernatant 1:100 with 0.1 M HCl . Crucial: The acid quench stops potential hydrolysis during the wait for analysis.

  • Quantification:

    • Method: HPLC (C18 column).

    • Mobile Phase: Acetonitrile : Buffer (0.1% TFA) gradient.

    • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or Charged Aerosol Detection (CAD).

    • Alternative: Argentometric titration of the bromide ion (

      
      ) gives total bromide (organic + inorganic), which is a robust proxy if purity is high.
      
Protocol B: Hydrolytic Stability Stress Test

Use this to validate the "pot life" of your aqueous stock solutions.

  • Prepare a 10 mg/mL solution in

    
     (Deuterium Oxide).
    
  • Acquire a baseline

    
    -NMR spectrum.
    
  • Incubate at 25°C.

  • Acquire spectra at t=1h, 4h, 12h, and 24h.

  • Monitor: Look for the shift of the C4-proton signal. The appearance of a new multiplet upfield (associated with the -OH species) indicates hydrolysis.

Visualization: Solubility Workflow

Workflow Start Start: Weigh Excess Solid Mix Add Water & Agitate (25°C, 24h) Start->Mix Check Solid Persists? Mix->Check AddMore Add More Solid Check->AddMore No Filter Filter (0.22 µm PVDF) Check->Filter Yes AddMore->Mix Quench CRITICAL: Dilute with 0.1M HCl (Stops Hydrolysis) Filter->Quench Analyze HPLC / Titration Quench->Analyze

Figure 2: Workflow for accurate solubility determination emphasizing the acid-quench step to preserve chemical integrity.

Handling & Safety Guidelines

Hazard Classification:

  • Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful).

  • Skin/Eye: Corrosive/Irritant (due to HBr release).

Storage:

  • Hygroscopicity: The salt is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at <15°C.

  • Incompatibility: Strong bases, oxidizing agents.

Disposal:

  • Aqueous solutions should be neutralized carefully with sodium bicarbonate before disposal into organic waste streams, bearing in mind the potential generation of the volatile free base.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11521361, 4-Bromo-1-methylpiperidine. Retrieved from [Link]

  • Larson, R. A., & Weber, E. J. (1994).Reaction Mechanisms in Environmental Organic Chemistry. Lewis Publishers. (Reference for hydrolytic kinetics of alkyl halides).

Sources

4-Bromo-1-methylpiperidine chemical synonyms and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Bromo-1-methylpiperidine

Part 1: Chemical Identity & Identifiers

1.1 Executive Summary 4-Bromo-1-methylpiperidine is a halogenated heterocyclic building block essential in the synthesis of central nervous system (CNS) active agents, particularly antihistamines, antipsychotics, and serotonin modulators. It serves as a critical electrophile for introducing the N-methylpiperidine moiety into larger pharmacophores.

Critical Distinction: Researchers often confuse this compound with its isomer, 4-(Bromomethyl)-1-methylpiperidine . The structural difference—bromine attached directly to the ring (secondary halide) versus bromine on a methyl arm (primary halide)—drastically alters reactivity and metabolic stability.

1.2 Identifier Matrix

AttributeFree BaseHydrobromide Salt (Preferred Stable Form)
CAS Number 76444-51-4 54288-71-0
IUPAC Name 4-Bromo-1-methylpiperidine4-Bromo-1-methylpiperidine hydrobromide
Molecular Formula C₆H₁₂BrNC₆H₁₂BrN[1][2] · HBr
Molecular Weight 178.07 g/mol 258.98 g/mol
Physical State Pale yellow liquid / Low-melting solidWhite to off-white crystalline solid
Boiling Point ~175°C (Predicted)N/A (Decomposes/Melts)
SMILES CN1CCC(CC1)BrCN1CCC(CC1)Br.Br
InChI Key RTEVQEDKZPFGNP-UHFFFAOYSA-NRTEVQEDKZPFGNP-UHFFFAOYSA-N (Salt component ignored)

Part 2: Synthesis & Production Protocols

2.1 Synthetic Strategy: The PBr₃ Protocol While industrial routes often utilize 48% HBr under reflux, the Phosphorus Tribromide (PBr₃) method is superior for laboratory-scale synthesis. It operates under milder conditions, minimizing the risk of elimination to the alkene (1-methyl-1,2,3,6-tetrahydropyridine) and preventing racemization if chiral analogs are used.

2.2 Step-by-Step Methodology

  • Precursors: 1-Methyl-4-piperidinol (CAS: 106-52-5), Phosphorus Tribromide (PBr₃), Dichloromethane (DCM, anhydrous).

  • Equipment: 3-neck round bottom flask, addition funnel, nitrogen atmosphere, ice bath.

Protocol:

  • Preparation: Charge the flask with 1-Methyl-4-piperidinol (1.0 eq) and anhydrous DCM (10 mL/g). Purge with nitrogen and cool to 0°C.

  • Activation: Add PBr₃ (0.4 eq) dropwise via the addition funnel over 30 minutes. Note: The reaction is exothermic. Maintain internal temperature <5°C to prevent elimination.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor via TLC (System: MeOH/DCM 1:9).

  • Quench: Cool the mixture back to 0°C. Slowly add saturated aqueous NaHCO₃ until pH ~8. Caution: Gas evolution (CO₂).

  • Extraction: Separate the organic layer. Extract the aqueous layer 3x with DCM. Combine organics and dry over Na₂SO₄.

  • Isolation (Free Base): Concentrate in vacuo at low temperature (<40°C). The product is unstable; proceed immediately to salt formation or the next reaction step.

  • Stabilization (Salt Formation): Dissolve the crude oil in diethyl ether. Add 1.0 eq of HBr (in acetic acid or ether) dropwise. Filter the resulting white precipitate and wash with cold ether.

2.3 Synthesis Workflow Diagram

SynthesisWorkflow Start 1-Methyl-4-piperidinol (CAS: 106-52-5) Reagent PBr3 / DCM (0°C -> RT) Start->Reagent Activation Intermediate Phosphite Ester Intermediate Reagent->Intermediate Substitution Elimination Side Product: Alkene (Elimination) Reagent->Elimination If Temp > 25°C FreeBase Free Base (Unstable Oil) Intermediate->FreeBase Workup (NaHCO3) Stabilization HBr / Et2O Precipitation FreeBase->Stabilization Immediate Processing FinalProduct 4-Bromo-1-methylpiperidine HBr (Stable Solid) Stabilization->FinalProduct Crystallization

Figure 1: Synthetic pathway from alcohol precursor to stable hydrobromide salt, highlighting the critical temperature control point.

Part 3: Stability & Reactivity Profile

3.1 The Dimerization Trap The free base of 4-bromo-1-methylpiperidine possesses both a nucleophilic amine (the N-methyl nitrogen) and an electrophilic carbon (C-Br). In the free base form, intermolecular alkylation occurs rapidly, leading to the formation of quaternary ammonium dimers or polymers.

  • Mechanism: Self-quaternization (Menshutkin reaction type).

  • Implication: Never store the free base. Generate it in situ from the HBr salt using a base (e.g., K₂CO₃, Et₃N) in the presence of the target nucleophile.

3.2 Reactivity in Drug Design This scaffold acts as a secondary alkyl halide in S_N2 reactions. However, due to the steric bulk of the piperidine ring, S_N2 reactions can be sluggish compared to primary halides.

  • Nucleophiles: Phenols, thiols, and secondary amines.

  • Competing Reaction: E2 Elimination. Strong, bulky bases (e.g., t-BuOK) will preferentially eliminate HBr to form the alkene. Use weaker, non-nucleophilic bases (e.g., Cs₂CO₃) in polar aprotic solvents (DMF, DMSO) to favor substitution.

3.3 Reactivity Workflow

Reactivity Core 4-Bromo-1-methylpiperidine (Electrophile) Nu1 Phenols (Ar-OH) + K2CO3 / DMF Core->Nu1 Nu2 Thiols (R-SH) + NaH / THF Core->Nu2 Nu3 Strong Bulky Base (t-BuOK) Core->Nu3 Prod1 Aryl Ethers (Serotonin Modulators) Nu1->Prod1 SN2 Substitution Prod2 Thioethers (Metabolic Probes) Nu2->Prod2 SN2 Substitution Prod3 Elimination Product (1-Methyl-1,2,3,6-tetrahydropyridine) Nu3->Prod3 E2 Elimination (Undesired)

Figure 2: Divergent reactivity pathways. The choice of base dictates whether the reaction yields the desired coupled product or the elimination byproduct.

Part 4: Safety & Handling (HSE)

4.1 Hazard Classification

  • GHS Signal: WARNING / DANGER

  • H-Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).

  • Class: Alkylating Agent.

4.2 Toxicity Mechanisms Unlike "nitrogen mustards" which are bis-functional cross-linkers, 4-bromo-1-methylpiperidine is a monofunctional alkylating agent . It can alkylate DNA guanine residues, posing potential mutagenic risks. It is also a vesicant (blistering agent) upon contact with skin due to the reactive bromide.

4.3 Storage Protocols

  • Form: Store ONLY as the Hydrobromide (HBr) salt.

  • Environment: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Incompatibility: Strong oxidizers, strong bases.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11521361, 4-Bromo-1-methylpiperidine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: 1-methyl-4-bromopiperidine hydrobromide. Retrieved from [Link]

  • Master Organic Chemistry. (2015). PBr3 and SOCl2 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

Sources

Technical Guide: 1-Methyl-4-bromopiperidine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

PubChem CID Data, Synthetic Utility, and Handling Protocols

Executive Summary

1-Methyl-4-bromopiperidine hydrobromide (CAS: 54288-71-0) is a critical heterocyclic building block used primarily in the synthesis of antihistamines (e.g., diphenylpyraline), antipsychotics, and anticholinergic agents.[1][2][3]

For the researcher, this compound represents a "masked" electrophile .[2][3] While it is designed for nucleophilic substitution (


) at the C4 position, it possesses a high propensity for thermal elimination (

) to form the corresponding tetrahydropyridine.[1][2][3] Successful utilization requires strict control over basicity and temperature to favor substitution over elimination.[1][2][3]

This guide consolidates the chemical identity, reactivity profile, and validated handling protocols for the hydrobromide salt form.[1][2][3]

Chemical Identity & Physical Properties

The hydrobromide salt is the preferred commercial form due to the oxidative instability of the free base amine.[1][2][3] Note that PubChem indexes the free base and salt forms separately; the data below distinguishes between them to prevent stoichiometric errors in synthesis.

PropertyDataNotes
Compound Name 1-Methyl-4-bromopiperidine hydrobromide
CAS Number 54288-71-0 Specific to the HBr salt.[1][2][3][4]
PubChem CID Link is to Free Base.[1][2][3] Salt forms are often aggregated.[1][2][3]
Molecular Formula

Formulated as

Molecular Weight 258.98 g/mol Free base MW: ~178.07 g/mol
Appearance White to off-white crystalline solidHygroscopic.[1][2][3]
Solubility Water, Methanol, DMSOPoor solubility in non-polar ethers.[1][3]
Stability Hygroscopic; Light SensitiveStore under inert gas (Argon/Nitrogen).[1][2][3]

CRITICAL WARNING: Do not confuse this with 4-Bromopiperidine HBr (CAS 54288-70-9) .[1][2][3] The absence of the N-methyl group changes the stoichiometry and requires an additional alkylation step if the methylated product is desired.[1][2][3]

Reactivity Profile: The vs. Competition

The core challenge in using 1-Methyl-4-bromopiperidine is the steric environment of the C4 carbon.[1][2][3] It is a secondary alkyl halide within a ring system.[1][2][3] When reacting with nucleophiles (e.g., phenoxides, thiols), two competing pathways exist:

  • Substitution (

    
    ):  The desired pathway. Requires a good nucleophile and moderate temperatures.[1][2][3]
    
  • Elimination (

    
    ):  The parasitic pathway.[1][2][3] Driven by strong bases (e.g., alkoxides), high heat (
    
    
    
    ), or steric bulk, leading to 1-methyl-1,2,3,6-tetrahydropyridine .[1][2]
Mechanistic Pathway (DOT Visualization)[1][2][3]

ReactionPathways Start 1-Methyl-4-bromopiperidine (Electrophile) TS_SN2 Transition State (SN2) Backside Attack Start->TS_SN2 Moderate Base T < 60°C TS_E2 Transition State (E2) Proton Abstraction Start->TS_E2 Strong Base (tBuOK) T > 80°C Nu Nucleophile (Nu-) Nu->TS_SN2 Nu->TS_E2 Prod_Sub Target: 4-Substituted Piperidine (Yield > 70%) TS_SN2->Prod_Sub Prod_Elim Side Product: Tetrahydropyridine (Thermodynamic Trap) TS_E2->Prod_Elim

Figure 1: Bifurcation of reaction pathways. High temperatures and strong bases favor the irreversible formation of the elimination product.

Experimental Protocol: Synthesis of Diphenylpyraline Analog

This protocol demonstrates the coupling of 1-Methyl-4-bromopiperidine HBr with a benzhydrol derivative, a common workflow in antihistamine synthesis.[1][2][3]

Pre-requisites
  • Solvent: DMF (Dimethylformamide) or MEK (Methyl Ethyl Ketone).[1][2][3] Why? Polar aprotic solvents accelerate

    
     rates.[1][2][3]
    
  • Base: Potassium Carbonate (

    
    ).[1][2][3] Why? It is mild enough to deprotonate the alcohol/phenol but weak enough to minimize 
    
    
    
    elimination compared to NaH or KOtBu.[1][2][3]
Step-by-Step Methodology
  • Free Base Liberation (In-Situ):

    • The HBr salt is acidic.[2][3] You must neutralize it to allow the nucleophilic attack.[1][2][3]

    • Action: Suspend 1.0 eq of 1-Methyl-4-bromopiperidine HBr in DMF. Add 2.5 eq of anhydrous

      
      .[1][2][3] Stir at Room Temperature (RT) for 30 minutes.
      
  • Nucleophile Addition:

    • Add 1.0 eq of the target alcohol (e.g., diphenylmethanol).[1][2][3]

    • Note: If the nucleophile is a phenol, it will be deprotonated by the excess carbonate in the mixture.[1][2][3]

  • Reaction (Thermal Control):

    • Heat the mixture to 60°C .

    • Critical Control Point: Do NOT exceed 80°C. Monitoring by TLC/LC-MS is essential.[1][2][3] If the elimination product (tetrahydropyridine) is observed, lower the temperature and extend reaction time.[1][2][3]

  • Work-up:

    • Cool to RT. Dilute with water (quench).[1][2][3]

    • Extract with Ethyl Acetate.[1][2][3] The product is a tertiary amine; ensure the aqueous layer is basic (pH > 10) to keep the product in the organic phase.[1][2][3]

    • Wash organic layer with brine, dry over

      
      , and concentrate.[1][2][3]
      

Safety & Handling Standards

As an alkylating agent and a brominated salt, strict safety protocols are required.[1][2][3]

Hazard ClassDescriptionMitigation
Corrosive/Irritant Causes severe skin burns and eye damage (H314/H319).[1][2][3]Wear nitrile gloves, safety goggles, and lab coat.[1][2][3] Handle in a fume hood.
Hygroscopic Absorbs atmospheric moisture, leading to hydrolysis or "clumping."[2][3]Store in a desiccator or under inert atmosphere (Nitrogen/Argon).[1][2][3]
Vesicant Potential Alkylating agents can blister skin.[2][3]In case of skin contact, wash immediately with soap and water for 15 minutes.[1][2][3]

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C (Refrigerate) to prevent slow degradation/discoloration.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11521361, 4-Bromo-1-methylpiperidine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis and Stabilization of 4-Bromo-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized synthesis of 4-bromo-1-methylpiperidine (CAS: 76444-51-4 for free base; 54288-71-0 for HBr salt) from 1-methyl-4-piperidinol . This transformation is a critical step in the synthesis of antihistamines (e.g., azatadine analogs) and neuroactive ligands.

Critical Technical Insight: The isolation of the free base is a common failure point due to its inherent instability (intermolecular self-alkylation). This protocol prioritizes the isolation of the hydrobromide salt , ensuring long-term stability and high purity. Two methodologies are provided:

  • Method A (Thermal Substitution): Utilizes 48% HBr; robust, scalable, and atom-economical.

  • Method B (Phosphorus Activation): Utilizes

    
    ; milder conditions suitable for smaller scales or sensitive substrates.
    

Chemical Context & Strategic Analysis

Reaction Mechanism

The conversion of the secondary alcohol to the bromide proceeds via Nucleophilic Substitution.

  • In Acid (HBr): The hydroxyl group is protonated (

    
    ), creating a good leaving group, followed by nucleophilic attack by bromide (
    
    
    
    ).
  • With

    
    :  The alcohol reacts to form a bromophosphite intermediate (
    
    
    
    ), which is then displaced by bromide.
The "Free Base" Instability Trap

Researchers often attempt to isolate the free amine (free base) for subsequent coupling. This is chemically risky.

  • The Risk: The tertiary amine nitrogen is nucleophilic. In the free base form, it can attack the electrophilic C-Br bond of a neighboring molecule.

  • The Result: Rapid oligomerization or polymerization, turning a clear oil into a viscous, intractable gum.

  • The Solution: Isolate and store as the Hydrobromide (HBr) salt . Protonation of the nitrogen (

    
    ) removes its nucleophilicity, rendering the solid salt stable indefinitely.
    
Pathway Visualization

ReactionPathway Start 1-Methyl-4-piperidinol (Secondary Alcohol) Inter Activated Intermediate (Protonated or Phosphite) Start->Inter HBr (48%) or PBr3 Product_Salt 4-Bromo-1-methylpiperidine Hydrobromide (Solid/Stable) Inter->Product_Salt Crystallization Product_Base Free Base (Oil/Unstable) Product_Salt->Product_Base NaOH/NaHCO3 (Only immediately before use) Polymer Oligomers/Polymers (Intractable Gum) Product_Base->Polymer Self-Alkylation (Storage at RT)

Figure 1: Reaction pathway highlighting the stability divergence between the salt and free base forms.

Method A: Thermal Substitution (48% HBr)

Recommended for: Scale-up (>10g), robust substrates, and cost-efficiency.

Reagents & Equipment
  • Reactant: 1-Methyl-4-piperidinol (1.0 equiv).

  • Reagent: Hydrobromic acid, 48% aqueous (excess, typically 5-10 equiv).

  • Solvent: None (Neat in HBr) or Acetic Acid.

  • Equipment: Round-bottom flask, reflux condenser, oil bath, trap for acid fumes.

Step-by-Step Protocol
  • Setup: Charge a round-bottom flask with 1-methyl-4-piperidinol (e.g., 11.5 g, 0.1 mol).

  • Acid Addition: Carefully add 48% Hydrobromic Acid (60 mL, ~0.53 mol) while stirring. Caution: Exothermic reaction. Fumes will evolve.

  • Reflux: Heat the mixture to reflux (bath temp ~120–130°C) for 12–18 hours .

    • Checkpoint: Monitor by TLC (System: MeOH/DCM/NH4OH) or LCMS. The starting alcohol spot should disappear.

  • Concentration: Distill off the excess HBr/water under reduced pressure (rotary evaporator with a high-vacuum pump and suitable trap).

    • Note: A gummy residue often forms initially.

  • Crystallization (Purification):

    • Dissolve the crude residue in a minimum amount of hot absolute ethanol .

    • Add diethyl ether or acetone dropwise until turbidity is observed.

    • Cool to 0°C overnight.

  • Isolation: Filter the white crystalline solid. Wash with cold acetone/ether (1:1).

  • Drying: Dry under vacuum over

    
     or KOH pellets.
    

Yield Expectation: 75–85% Appearance: White to off-white crystalline solid.

Method B: Phosphorus Tribromide ( )

Recommended for: Lab scale (<10g), milder temperature requirements.

Reagents & Equipment[2]
  • Reactant: 1-Methyl-4-piperidinol (1.0 equiv).

  • Reagent: Phosphorus Tribromide (

    
    ) (0.4–0.5 equiv, as 1 mol 
    
    
    
    yields 3 mol
    
    
    ).
  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform.

  • Equipment: 3-neck flask, addition funnel,

    
     atmosphere, ice bath.
    
Step-by-Step Protocol
  • Solvation: Dissolve 1-methyl-4-piperidinol (10.0 g, 87 mmol) in anhydrous DCM (100 mL) under nitrogen. Cool to 0°C .

  • Addition: Add

    
      (11.8 g, 4.1 mL, 43.5 mmol) dropwise over 30 minutes.
    
    • Critical: Maintain temperature <5°C. The reaction is highly exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours .

    • Optional: If conversion is slow, reflux (40°C) for 2–4 hours.

  • Quench: Cool back to 0°C. Slowly add saturated

    
      solution to quench excess 
    
    
    
    . Caution: Gas evolution (
    
    
    ).
  • Workup (Salt Formation):

    • Separate the organic layer.[1][2]

    • Crucial Step: Do not evaporate to dryness as the free base. Instead, add HBr in acetic acid or gaseous HBr to the organic layer to precipitate the salt immediately.

    • Alternatively, extract the organic layer with 48% aqueous HBr, separate the aqueous phase, and evaporate/crystallize as in Method A (Steps 4-7).

Analytical Specifications & QC

ParameterSpecificationNotes
Appearance White crystalline solidIf yellow/brown, recrystallize from EtOH/Ether.
Melting Point 190–195°C (dec.)Sharp melting point indicates high purity.
1H NMR (D2O)

~2.9 (s, 3H, N-Me), 4.5 (m, 1H, CH-Br)
Chemical shifts vary slightly with pH/concentration.
Solubility Soluble in water, methanol, ethanol.Insoluble in ether, hexanes.
Storage Desiccator, Room Temp.Hygroscopic. Protect from moisture.

Safety & Handling Protocols

Hazard Identification
  • 4-Bromo-1-methylpiperidine (Product): Potent alkylating agent. Treat as a potential vesicant and mutagen. Avoid skin contact.

  • Phosphorus Tribromide: Reacts violently with water to produce HBr and Phosphorous Acid. Corrosive.

  • Hydrobromic Acid: Corrosive liquid and vapors. Causes severe burns.

Emergency Procedures
  • Skin Contact: Wash immediately with copious amounts of water and soap. Do not use organic solvents (increases absorption).

  • Spill (PBr3): Cover with dry lime or sand. Do not use water.

References

  • PubChem Compound Summary. 4-Bromo-1-methylpiperidine. National Center for Biotechnology Information. (Accessed 2025).[3] Link

  • Organic Syntheses. General procedures for conversion of alcohols to bromides using HBr. Org.[4] Synth. Coll. Vol. 1, p. 25. Link

  • BenchChem Protocols. Common side reactions of PBr3 with alcohols and how to avoid them. (2025).[3] Link

  • Master Organic Chemistry. PBr3 and SOCl2 for Converting Alcohols to Alkyl Halides. (2015).[3] Link

  • BLD Pharm. Product Safety Data Sheet: 4-Bromo-1-methylpiperidine hydrobromide.[5][6][7][8] (Accessed 2025).[3] Link

Sources

Protocol for bromination of 1-methyl-4-piperidinol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 4-Bromo-1-methylpiperidine Hydrobromide

Executive Summary

This application note details the optimized protocol for the bromination of 1-methyl-4-piperidinol (N-methyl-4-hydroxypiperidine) to synthesize 4-bromo-1-methylpiperidine hydrobromide . This transformation is a critical step in the synthesis of various pharmaceutical agents, including antihistamines (e.g., ketotifen analogs) and neuroactive compounds.

While seemingly simple, this reaction presents specific challenges:

  • Elimination Competition: The secondary alcohol is prone to acid-catalyzed elimination, yielding the thermodynamically stable alkene (1-methyl-1,2,3,6-tetrahydropyridine).

  • Stability: The free base (4-bromo-1-methylpiperidine) is unstable and prone to dimerization/polymerization via intermolecular alkylation (quaternization). Isolation as the hydrobromide salt is mandatory for stability.

Safety & Handling (Critical)

WARNING: POTENTIAL VESICANT & ALKYLATING AGENT

  • Hazard Class: 4-bromo-1-methylpiperidine is a nitrogen mustard analog. It acts as a powerful alkylating agent.

  • PPE: Double nitrile gloves, full face shield, and lab coat are mandatory. All operations must be performed in a functioning fume hood.

  • Exposure: In case of skin contact, wash immediately with 5% sodium bicarbonate solution followed by copious water.

  • Waste: Quench all residues with aqueous ammonia or sodium hydroxide to destroy the alkylating potential before disposal.

Reaction Mechanism & Pathway

The conversion utilizes concentrated hydrobromic acid (48% aq). The reaction proceeds via an acid-mediated nucleophilic substitution. Due to the secondary nature of the carbon, the mechanism has hybrid


/

character, though the high concentration of bromide ions favors the substitution over the elimination pathway.

ReactionMechanism Substrate 1-methyl-4-piperidinol Protonation Ammonium Salt Formation (Immediate) Substrate->Protonation + HBr (aq) Activation Oxonium Ion (-OH2+) Protonation->Activation + H+ (Reflux) TS Transition State (Carbocation/Ion Pair) Activation->TS - H2O Product 4-bromo-1-methylpiperidine.HBr TS->Product + Br- (Nucleophilic Attack) SideProduct Elimination Side Product (Tetrahydropyridine) TS->SideProduct - H+ (Elimination)

Figure 1: Mechanistic pathway showing the competition between substitution (Green) and elimination (Red).

Experimental Protocol

Target Compound: 4-bromo-1-methylpiperidine hydrobromide CAS: 76444-51-4 (Free base reference) / Salt form often unlisted or proprietary.

Materials:
  • Substrate: 1-Methyl-4-piperidinol (115.17 g/mol ).

  • Reagent: Hydrobromic acid, 48% aqueous (Reagent Grade).

  • Solvent (Workup): Ethanol (absolute), Diethyl Ether (anhydrous), Acetone.

Step-by-Step Procedure:

1. Acidification & Dissolution:

  • In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, charge 11.5 g (0.1 mol) of 1-methyl-4-piperidinol .

  • Place the flask in an ice-water bath (0°C).

  • Slowly add 60 mL of 48% Hydrobromic Acid dropwise.

    • Note: The reaction is exothermic due to the protonation of the piperidine nitrogen.

    • Checkpoint: Ensure the solution is homogeneous and colorless to pale yellow.

2. Thermal Reaction (Reflux):

  • Equip the flask with a reflux condenser.

  • Heat the mixture to a gentle reflux (bath temp approx. 120-130°C).

  • Maintain reflux for 6 to 9 hours .

    • Optimization Note: Monitoring by TLC is difficult due to the polarity of the salt. NMR aliquots (

      
      ) are recommended for process development. Look for the shift of the C4-methine proton from ~3.6 ppm (alcohol) to ~4.4 ppm (bromide).
      

3. Isolation (Critical Workup):

  • Evaporation: Transfer the reaction mixture to a rotary evaporator. Remove the excess aqueous HBr under reduced pressure (vacuum).

    • Caution: Use a base trap (NaOH) between the rotovap and the pump to neutralize HBr fumes.

  • Azeotropic Drying: The residue will likely be a sticky gum or semi-solid. Add 50 mL of absolute ethanol or toluene and re-evaporate. Repeat this step 2-3 times to remove trace water azeotropically.

    • Why? Water retention prevents crystallization.

4. Crystallization:

  • Dissolve the crude residue in a minimum amount of hot absolute ethanol (approx. 15-20 mL).

  • Allow the solution to cool to room temperature.[1]

  • Slowly add diethyl ether or acetone until turbidity is observed (cloud point).

  • Store at 4°C overnight to crystallize.

  • Filtration: Filter the white to off-white crystals under inert gas (Argon/Nitrogen) if possible, as the product is hygroscopic.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Quality Control & Characterization

ParameterSpecificationNotes
Appearance White to off-white crystalline solidDarkening indicates polymerization/decomposition.
Melting Point 190 – 195°C (decomp) Sharp melting point indicates high purity. Broad range suggests water or elimination impurities.

H NMR (

)

4.4-4.5 (m, 1H, CH-Br)
Distinct downfield shift from starting alcohol (

3.6).
Solubility Soluble in water, methanol, ethanolInsoluble in ether, hexane.

Troubleshooting Guide

Troubleshooting Problem Issue Observed LowYield Low Yield / Sticky Gum Problem->LowYield BlackTar Black Tar / Polymerization Problem->BlackTar Elimination High Alkene Impurity Problem->Elimination DryMore Action: Azeotrope with Toluene (Remove Water) LowYield->DryMore KeepSalt Action: Ensure Excess HBr (Prevent Free Base) BlackTar->KeepSalt LowerTemp Action: Reduce Reflux Temp or Time Elimination->LowerTemp

Figure 2: Decision tree for common synthetic issues.

  • Issue: Material turns into black tar.

    • Cause: The free base was likely generated during workup or the salt was not fully formed, leading to intermolecular alkylation (polymerization).

    • Solution: Ensure the environment remains acidic throughout. Do not wash with aqueous base unless you intend to use the free base immediately in the next step.

  • Issue: Product is a liquid/oil that won't crystallize.

    • Cause: Residual water or excess elimination product.[2]

    • Solution: Triturate with dry acetone. If it remains oily, re-dissolve in ethanol and treat with a small amount of fresh HBr/ether.

References

  • Preparation of Piperidine Derivatives:J. Med. Chem., 1975, 18(6), 600-604.
  • Synthesis of 4-bromo-1-methylpiperidine: US Patent 8,697,876 B2. (Describes the use of piperidine intermediates in pharmaceutical synthesis).

  • General Halogenation Protocol: Vogel, A.I., Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989, p. 559. (Standard alcohol to alkyl bromide conversion using HBr).
  • Safety Data (Piperidine Derivatives): PubChem Compound Summary for CID 11521361 (4-Bromo-1-methylpiperidine).

Sources

Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Bromo-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Substituted-1-methylpiperidine Scaffold

The piperidine ring is a fundamental structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse functionalities.[1][3] Specifically, the 4-substituted-1-methylpiperidine core is a key component in numerous drugs, where the substituent at the 4-position plays a critical role in modulating pharmacological activity.[3][4] The synthesis of these crucial building blocks often relies on the nucleophilic substitution of a suitable precursor, such as 4-Bromo-1-methylpiperidine. This document provides a detailed guide to the nucleophilic substitution reactions of this important synthetic intermediate, offering both mechanistic insights and practical experimental protocols.

Mechanistic Considerations: SN2 Reactions at a Secondary Carbon

The bromine atom in 4-Bromo-1-methylpiperidine is attached to a secondary carbon atom within the piperidine ring. Nucleophilic substitution at this position predominantly proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[5][6] This is a single-step process where the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group (the bromide ion), leading to an inversion of stereochemistry at the reaction center.[5][6][7]

Several factors influence the rate and success of these SN2 reactions:

  • Strength of the Nucleophile: Stronger nucleophiles, which are typically negatively charged or have a high electron density, react faster.[6][8]

  • Steric Hindrance: The piperidine ring can present some steric bulk, but the chair conformation generally allows for "backside attack" of the nucleophile. However, very bulky nucleophiles may react more slowly.[5]

  • Leaving Group Ability: Bromide is an excellent leaving group, facilitating the substitution reaction.[9][10]

  • Solvent: Polar aprotic solvents, such as acetone, DMF (dimethylformamide), and DMSO (dimethyl sulfoxide), are ideal for SN2 reactions as they can solvate the cation but do not strongly solvate the nucleophile, leaving it more reactive.[8][11]

Visualization of the SN2 Mechanism

Caption: Generalized SN2 reaction mechanism at the C4 position of 4-Bromo-1-methylpiperidine.

A Survey of Nucleophilic Substitution Reactions

The versatility of 4-Bromo-1-methylpiperidine allows for the introduction of a wide range of functional groups. The following table summarizes common nucleophilic substitution reactions, providing a starting point for synthetic planning.

Nucleophile TypeExample NucleophileProduct Functional GroupTypical Reaction Conditions
N-Nucleophiles Primary/Secondary Amines4-Amino-1-methylpiperidinePolar aprotic solvent (e.g., DMF, CH₃CN), base (e.g., K₂CO₃, Et₃N), elevated temperature.
O-Nucleophiles Alcohols/Phenols4-Alkoxy/Aryloxy-1-methylpiperidineStrong base (e.g., NaH) to deprotonate the alcohol, polar aprotic solvent (e.g., THF, DMF).
S-Nucleophiles Thiols4-Thioether-1-methylpiperidineBase (e.g., NaH, K₂CO₃) to form the thiolate, polar aprotic solvent (e.g., DMF, ethanol).
C-Nucleophiles Cyanide (e.g., NaCN)4-Cyano-1-methylpiperidinePolar aprotic solvent (e.g., DMSO, DMF), elevated temperature.
C-Nucleophiles Malonic Esters4-Alkyl-1-methylpiperidine derivativeStrong base (e.g., NaOEt) to form the enolate, followed by reaction with the substrate.

Experimental Protocols

Safety Precaution: 4-Bromo-1-methylpiperidine is toxic if swallowed and can cause skin and eye irritation.[12][13] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

Protocol 1: Synthesis of 4-(Benzylamino)-1-methylpiperidine (N-Nucleophile)

This protocol details the reaction of 4-Bromo-1-methylpiperidine with benzylamine, a primary amine.

Materials:

  • 4-Bromo-1-methylpiperidine (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 4-Bromo-1-methylpiperidine, benzylamine, and potassium carbonate.

  • Add acetonitrile to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 82°C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetonitrile.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-(benzylamino)-1-methylpiperidine.

Rationale:

  • An excess of benzylamine is used to ensure complete consumption of the starting bromide and to act as a base to neutralize the HBr formed.

  • Potassium carbonate is a mild inorganic base used to scavenge the HBr byproduct, driving the reaction to completion.[14]

  • Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.

Protocol 2: Synthesis of 4-Phenoxy-1-methylpiperidine (O-Nucleophile)

This protocol describes the reaction with phenol, an O-nucleophile, requiring a strong base to generate the nucleophilic phenoxide.

Materials:

  • Phenol (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • 4-Bromo-1-methylpiperidine (1.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Syringes

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, add sodium hydride to a flask containing anhydrous DMF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of phenol in anhydrous DMF to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of sodium phenoxide.

  • Slowly add a solution of 4-Bromo-1-methylpiperidine in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor by TLC.

  • Upon completion, carefully quench the reaction by slowly adding water at 0°C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Rationale:

  • Sodium hydride is a strong base required to deprotonate the weakly acidic phenol to form the much more nucleophilic phenoxide ion.

  • Anhydrous conditions and an inert atmosphere are crucial as NaH reacts violently with water.

  • DMF is an excellent polar aprotic solvent for this type of reaction.

Protocol 3: Synthesis of 1-Methyl-4-(phenylthio)piperidine (S-Nucleophile)

This protocol outlines the reaction with thiophenol, an S-nucleophile. Thiols are generally more nucleophilic than their corresponding alcohols.[15]

Materials:

  • Thiophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • 4-Bromo-1-methylpiperidine (1.0 eq)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add thiophenol, potassium carbonate, and DMF.

  • Stir the mixture at room temperature for 15-20 minutes to form the potassium thiophenolate.

  • Add 4-Bromo-1-methylpiperidine to the reaction mixture.

  • Heat the reaction to 50-60°C and monitor by TLC.

  • Once the reaction is complete, cool to room temperature and pour into water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Rationale:

  • While thiols are more acidic than alcohols, a base like potassium carbonate is still beneficial to generate the highly nucleophilic thiolate anion.

  • The higher nucleophilicity of the thiolate often allows for milder reaction conditions compared to the corresponding alkoxide reactions.

Experimental Workflow Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: 4-Bromo-1-methylpiperidine, Nucleophile, Base (if needed) solvent Add Solvent reagents->solvent setup Assemble Apparatus (e.g., reflux condenser) solvent->setup heat Heat and Stir setup->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete filter_quench Filter Solids or Quench cool->filter_quench extract Extract with Organic Solvent filter_quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography

Caption: A generalized workflow for nucleophilic substitution reactions of 4-Bromo-1-methylpiperidine.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Insufficiently reactive nucleophile; Inactive base; Low reaction temperature; Insufficient reaction time.Use a stronger base to generate a more potent nucleophile; Increase the reaction temperature; Extend the reaction time.
Formation of multiple products Side reactions (e.g., elimination); Over-alkylation of amine nucleophiles.Use a non-nucleophilic base for elimination-sensitive substrates; Use a large excess of the primary amine to minimize di- and tri-alkylation.[14]
Difficulty in product isolation Product is water-soluble.Perform multiple extractions with the organic solvent; Saturate the aqueous layer with brine to decrease the solubility of the organic product.

Conclusion

4-Bromo-1-methylpiperidine is a valuable and versatile building block in medicinal chemistry and organic synthesis.[16] Understanding the principles of SN2 reactions and the practical considerations outlined in these protocols will enable researchers to efficiently synthesize a diverse range of 4-substituted-1-methylpiperidine derivatives. The successful application of these methods will undoubtedly contribute to the discovery and development of new therapeutic agents.[1][4]

References

  • Buncel, E., & Wilson, H. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6175–6180. [Link]

  • Buncel, E., & Wilson, H. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

  • PubChem. (n.d.). 4-Bromo-1-methylpiperidine. PubChem. Retrieved from [Link]

  • Bender, A. M., et al. (2018). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. [Link]

  • Lizin, D. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1398. [Link]

  • Comins, D. L., & Dehghani, A. (1992). Mild general synthesis of 4-substituted piperidines. Journal of the Chemical Society, Chemical Communications, (1), 18-20. [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(22), 2416-2430. [Link]

  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Journal of Medicinal Chemistry, 66(7), 4751-4776. [Link]

  • Dell'Erba, C., et al. (1985). Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. Journal of the Chemical Society, Perkin Transactions 2, (11), 1779-1782. [Link]

  • ResearchGate. (n.d.). 4-Substituted and 1,4-Disubstituted Piperidines. ResearchGate. Retrieved from [Link]

  • Gless, R. D., et al. (1987). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 30(5), 789-795. [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents.
  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]

  • Padwa, A., & Bur, S. K. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 58(33), 6341-6376. [Link]

  • SciSpace. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. SciSpace. [Link]

  • Gáspár, A., et al. (2022). A pseudo-multicomponent one-pot synthesis of aliphatic thiols and their derivatives from acrylamides. Organic & Biomolecular Chemistry, 20(20), 4166-4171. [Link]

  • WebAssign. (n.d.). SN2 Reactions of Alkyl Halides. WebAssign. Retrieved from [Link]

  • LookChem. (n.d.). 4-BROMO-N-METHYL PIPERIDINE 76444-51-4. LookChem. Retrieved from [Link]

  • The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. The Chemistry Notes. [Link]

  • Reddit. (2022). Hello! >.< Please please help me, What's the product of this nucleophilic substitution reaction??& would it be SN1 or SN2 ..& why & how ? Reddit. [Link]

  • Chemguide. (n.d.). amines as nucleophiles. Chemguide. Retrieved from [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • RSC Publishing. (2024). Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations?. Organic & Biomolecular Chemistry. [Link]

  • IU Indianapolis ScholarWorks. (2021). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. IU Indianapolis ScholarWorks. [Link]

  • Chemistry Steps. (2025). SN2 Reaction Mechanism. Chemistry Steps. [Link]

  • ChemRxiv. (2024). Thiol-Thiol Cross-Clicking Using Bromo-Ynone Reagents. ChemRxiv. [Link]

  • PMC. (2025). Thiol-thiol cross-clicking using bromo-ynone reagents. PMC. [Link]

  • ResearchGate. (2026). Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution. ResearchGate. [Link]

  • ResearchGate. (2025). Thiol-thiol cross-clicking using bromo-ynone reagents. ResearchGate. [Link]

  • Lumen Learning. (n.d.). Appendix 1: Summary of Part 1 reactions used for synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). alkyl and alkylene bromides. Organic Syntheses. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Exploring the Role of Nucleophiles in Chemical Reactions. Longdom Publishing. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 4-Bromo-1-methylpiperidine in Pharmaceutical Synthesis

[1]

Abstract & Strategic Overview

4-Bromo-1-methylpiperidine (4-BMP) is a critical synthon for introducing the N-methyl-4-piperidyl pharmacophore, a structural motif prevalent in antihistamines (e.g., Diphenylpyraline), antipsychotics, and sigma receptor ligands.[1] Despite its utility, 4-BMP presents a dichotomy in chemical development: it is commercially stable only as a hydrobromide salt, yet chemically reactive primarily as a free base.[1]

This guide addresses the "stability-reactivity" paradox. It provides a validated workflow for converting the stable salt to the reactive free base in situ, followed by protocols for two distinct reaction classes: classical heteroatom alkylation (C-O bond formation) and modern nickel-catalyzed reductive cross-coupling (C-C bond formation).

Chemical Profile & Stability Intelligence[1]

The Salt vs. Base Dilemma

Researchers often encounter low yields when using 4-BMP directly.[1] The root cause is typically the instability of the free base or improper neutralization of the HBr salt.

PropertyHydrobromide Salt (Storage Form)Free Base (Reactive Form)
State White to off-white crystalline solidColorless to pale yellow oil
Stability High (Shelf-stable for years if dry)Low (Self-quaternizes/dimerizes rapidly)
Reactivity Inert until neutralizedHighly electrophilic at C4; Nucleophilic at N1
Storage Desiccated, RTDo not store. Use immediately (<1 hr).[1]
The "Elimination Trap"

The secondary bromide at position 4 is prone to

1-methyl-1,2,3,6-tetrahydropyridine1
  • Cause: Strong bases (e.g., NaH, KOtBu) or high temperatures promote elimination over substitution.

  • Mitigation: Use non-nucleophilic, mild bases (e.g.,

    
    ) or transition-metal catalysis that operates under milder conditions.
    

Critical Protocol: "Fresh-Base" Generation

Status: Mandatory Precursor Step Rationale: The free base must be generated immediately prior to use to prevent dimerization (intermolecular

1
Workflow Diagram

FreeBaseProtocolSalt4-BMP HBr Salt(Solid)BiphasicBiphasic Mixture(DCM / 1M NaOH)0°CSalt->BiphasicSuspendSeparationPhase Separation(Cold)Biphasic->SeparationExtractDryingDrying(MgSO4 / <10°C)Separation->DryingOrganic LayerUsageImmediate Use(Do not concentrate)Drying->UsageFilter

Caption: Figure 1.[1][2] Cold-temperature biphasic liberation of 4-bromo-1-methylpiperidine free base.

Step-by-Step Methodology
  • Suspension: Suspend 10 mmol of 4-Bromo-1-methylpiperidine HBr in 20 mL of Dichloromethane (DCM). Cool to 0°C.[1]

  • Neutralization: Slowly add 15 mL of cold 1M NaOH or saturated

    
    .
    
  • Extraction: Stir vigorously for 5–10 minutes. The solid should dissolve as the free base partitions into DCM.[1]

  • Isolation: Separate the organic layer.[1] Wash quickly with cold brine.[1]

  • Drying: Dry over anhydrous

    
     or 
    
    
    for 5 minutes at 0°C.
  • Utilization: Filter the cold solution directly into your reaction vessel. WARNING: Do not rotary evaporate to dryness unless absolutely necessary, and never heat above 25°C during concentration.

Application A: Synthesis of Diphenylpyraline Analogues (C-O Coupling)

Mechanism:


Target:

This reaction couples the 4-BMP free base with a benzhydrol derivative.[1] Because the secondary bromide is sterically hindered, direct

1
Reagents
  • Substrate: Diphenylmethanol (Benzhydrol) (1.0 equiv)

  • Reagent: 4-BMP (Freshly prepared solution, ~1.2 equiv)

  • Base: Anhydrous

    
     (3.0 equiv) - Chosen to minimize E2 elimination compared to NaH.[1]
    
  • Solvent: Toluene (High boiling point, non-polar to suppress ionization).

Protocol
  • Charge: In a reaction flask equipped with a Dean-Stark trap (optional) or reflux condenser, dissolve Benzhydrol (10 mmol) in Toluene (30 mL).

  • Add Base: Add micronized anhydrous

    
     (30 mmol).
    
  • Add Electrophile: Add the DCM solution of 4-BMP (prepared in Sec. 3) to the flask.

  • Solvent Swap (Crucial): Gently distill off the DCM (bp 40°C) until the internal temperature rises to ~80°C (Toluene regime).

  • Reflux: Heat to reflux (110°C) for 12–18 hours.

    • Note: The high temperature is necessary to overcome the steric hindrance of the secondary bromide.

  • Workup: Cool to RT, filter off inorganic salts, and concentrate.

  • Purification: The crude oil often contains the elimination byproduct (tetrahydropyridine).[1] Purify via acid-base extraction:

    • Dissolve in

      
      , extract with 1M HCl (Product goes to aqueous).
      
    • Wash aqueous layer with

      
       (Removes unreacted benzhydrol).[1]
      
    • Basify aqueous layer (pH 10), extract back into DCM.

Application B: Nickel-Catalyzed Reductive Cross-Coupling (C-C Bond)

Mechanism: Reductive Cross-Electrophile Coupling (XEC) Target: 4-Aryl-1-methylpiperidines (e.g., Haloperidol precursors, Sigma ligands)

Traditional methods (Grignard) fail here because the amine in 4-BMP interferes with Mg species.[1] Modern Nickel catalysis allows the direct coupling of two electrophiles (Aryl Halide + Alkyl Halide) using a reducing agent (Mn or Zn).

Reaction Pathway Diagram

NiCouplingArBrAryl Bromide(Ar-Br)CatNiCl2(glyme) / Ligand(Catalyst)ArBr->Cat Oxidative Addition AlkylBr4-BMP(Alkyl-Br)AlkylBr->Cat Oxidative Addition Product4-Aryl-1-methylpiperidine(C-C Bond)Cat->Product Reductive Elimination ReductantManganese (Mn0)(Reductant)Reductant->Cat Turnover (Ni II -> Ni 0)

Caption: Figure 2. Ni-catalyzed reductive cross-coupling avoids organometallic reagent preparation.[1]

Protocol

Reference Basis: Adapted from Weix et al. (2012) principles for secondary alkyl halides.

  • Glovebox/Schlenk Setup: Flame-dry a reaction tube.[1]

  • Catalyst Loading: Add

    
     (10 mol%) and Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 10 mol%).[1]
    
  • Reductant: Add Manganese powder (Mn, 2.0 equiv) and NaI (0.5 equiv, accelerates the reaction).

  • Substrates: Add Aryl Bromide (1.0 equiv) and 4-BMP HBr salt (1.5 equiv).

    • Note: Here, the HBr salt can often be used directly if a stoichiometric base (e.g., 2 equiv of 4-dimethylaminopyridine) is added to neutralize it in situ, or use the free base solution.

  • Solvent: Add DMA (Dimethylacetamide) or DMPU.[1]

  • Reaction: Stir at 60–80°C for 12 hours.

  • Quench: Dilute with EtOAc, wash with 1M HCl (to break Ni complexes and solubilize product), then basify and extract.

Troubleshooting & Quality Control

Impurity Profiling

When analyzing reaction outcomes via LC-MS or GC-MS, look for these specific peaks:

CompoundRelative RetentionOrigin
4-BMP (Starting Material) 1.00Incomplete Reaction
1-Methyl-1,2,3,6-tetrahydropyridine ~0.85 (Earlier)Elimination (High Temp/Strong Base)
1-Methyl-4-piperidinol ~0.60 (Much Earlier)Hydrolysis (Wet solvents)
Dimer ~1.80 (Late)Free base storage instability
Safety Note: Vesicant Properties

While 4-BMP is a solid salt, the free base and solutions thereof are alkylating agents .[1] They share structural similarities with nitrogen mustards.[1]

  • PPE: Double nitrile gloves are mandatory.[1]

  • Inhalation: Use only in a fume hood.[1] The free base has high vapor pressure and is a respiratory irritant.[1]

  • Decontamination: Quench spills with dilute ammonia or 1M NaOH to hydrolyze the bromide (slowly) or react with thiosulfate.

References

  • Diphenylpyraline Synthesis & Antihistamine Structure

    • Source: PubChem.[1][3] (n.d.). Diphenylpyraline.[1] National Library of Medicine.[1][3]

    • URL:[Link]

  • Nickel-Catalyzed Cross-Electrophile Coupling (General Methodology)

    • Source: Everson, D. A., & Weix, D. J. (2012). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. Journal of Organic Chemistry.
    • URL:[Link] (Note: Generalized reference for the Ni-protocol described).

  • Chemical Properties and Safety Data

    • Source: National Center for Biotechnology Information.[1] (2023).[1][4] PubChem Compound Summary for CID 11521361, 4-Bromo-1-methylpiperidine.

    • URL:[Link]

  • Elimination Mechanisms in Piperidines

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.
    • URL:[Link]

Synthesis of Spiro-Piperidinyl-Oxindoles: A Detailed Application Note and Protocol Utilizing 4-Bromo-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spiro-Oxindoles in Modern Drug Discovery

The spiro-oxindole scaffold is a privileged structural motif found in a multitude of natural products and synthetic molecules with potent biological activities.[1][2][3] This unique three-dimensional architecture, featuring a carbon center common to two rings, imparts a rigid and defined orientation of functional groups, which is often crucial for high-affinity interactions with biological targets.[4] Consequently, spiro-oxindoles have garnered significant attention from the medicinal chemistry community, leading to the development of numerous compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1][3][5] The incorporation of a piperidine ring, a common pharmacophore in many approved drugs, into the spiro-oxindole framework is a promising strategy for the development of novel therapeutics with enhanced pharmacological profiles.[6][7][8][9][10]

This application note provides a detailed protocol for the synthesis of spiro-piperidinyl-oxindoles, employing 4-Bromo-1-methylpiperidine as a key building block. The described methodology is based on established principles of organic synthesis, including C-H activation and intramolecular cyclization, offering a robust and adaptable route for the generation of a diverse library of spiro-oxindole derivatives for drug discovery and chemical biology applications.

Reaction Mechanism and Scientific Rationale: A Palladium-Catalyzed Approach

The synthesis of the target spiro-piperidinyl-oxindole proceeds through a two-step sequence involving an initial N-alkylation followed by a palladium-catalyzed intramolecular C-H activation and spirocyclization. This strategy is underpinned by extensive literature on palladium-catalyzed C-H functionalization for the construction of complex molecular architectures.[1][11][12][13][14][15]

Step 1: N-Alkylation of 2-Anilinoacetamide Precursor

The synthesis commences with the N-alkylation of a readily available 2-anilinoacetamide derivative with 4-Bromo-1-methylpiperidine. This reaction proceeds under standard nucleophilic substitution conditions, typically employing a base such as potassium carbonate or cesium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Step 2: Palladium-Catalyzed Intramolecular Spirocyclization

The key spirocyclization step is achieved through a palladium-catalyzed intramolecular C-H activation of the N-aryl group, followed by the formation of the spirocyclic ring system. This transformation is inspired by the work of Piou, Neuville, and Zhu on the synthesis of spiro-oxindoles via a domino carbopalladation/C(sp3)–C(sp3) bond-forming process.[1] The proposed catalytic cycle is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) species, generated in situ from a palladium(II) precatalyst. The resulting arylpalladium(II) intermediate then undergoes an intramolecular C-H activation, leading to the formation of a palladacycle. Subsequent reductive elimination from this intermediate furnishes the desired spiro-oxindole product and regenerates the active palladium(0) catalyst.

The choice of the palladium catalyst, ligand, and base is crucial for the efficiency and selectivity of this reaction. A variety of palladium sources, such as Pd(OAc)₂, and phosphine ligands, like P(t-Bu)₃, can be employed. The base, typically a carbonate or a phosphate, plays a key role in the C-H activation step.

Experimental Protocols

Protocol 1: Synthesis of the N-Alkylated Precursor

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
2-(Phenylamino)acetamide150.181.50 g10.0
4-Bromo-1-methylpiperidine178.082.14 g12.0
Potassium Carbonate (K₂CO₃)138.212.76 g20.0
Dimethylformamide (DMF)-50 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(phenylamino)acetamide (1.50 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and dimethylformamide (50 mL).

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Add 4-Bromo-1-methylpiperidine (2.14 g, 12.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired N-alkylated precursor.

Protocol 2: Palladium-Catalyzed Intramolecular Spirocyclization

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
N-alkylated Precursor(Calculated)1.0 g(Calculated)
Palladium(II) Acetate (Pd(OAc)₂)224.5022.5 mg0.10
Tri-tert-butylphosphine (P(t-Bu)₃)202.3240.5 mg0.20
Potassium Phosphate (K₃PO₄)212.27637 mg3.0
Toluene-20 mL-

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the N-alkylated precursor (1.0 g), palladium(II) acetate (22.5 mg, 0.10 mmol), tri-tert-butylphosphine (40.5 mg, 0.20 mmol), and potassium phosphate (637 mg, 3.0 mmol).

  • Add anhydrous toluene (20 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired spiro-piperidinyl-oxindole.

Data Presentation and Characterization

The synthesized spiro-piperidinyl-oxindole should be characterized using standard analytical techniques to confirm its structure and purity.

Table of Expected Analytical Data:

AnalysisExpected Results
¹H NMR Signals corresponding to the oxindole and piperidine protons, with characteristic shifts for the spiro-center adjacent protons.
¹³C NMR A quaternary carbon signal for the spiro-center, along with signals for the carbonyl group and other aromatic and aliphatic carbons.
Mass Spec (HRMS) The calculated exact mass should be in agreement with the experimentally determined mass.
Purity (HPLC) >95%

Visualizations

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Spirocyclization Start 2-(Phenylamino)acetamide + 4-Bromo-1-methylpiperidine React K₂CO₃, DMF, 80°C, 12h Start->React Workup Aqueous Workup & Extraction React->Workup Purify1 Column Chromatography Workup->Purify1 Product1 N-Alkylated Precursor Purify1->Product1 Start2 N-Alkylated Precursor React2 Pd(OAc)₂, P(t-Bu)₃, K₃PO₄, Toluene, 110°C, 24h Start2->React2 Workup2 Filtration React2->Workup2 Purify2 Column Chromatography Workup2->Purify2 Product2 Spiro-Piperidinyl-Oxindole Purify2->Product2

Caption: Experimental workflow for the synthesis of spiro-piperidinyl-oxindoles.

G Pd(0)L_n Pd(0)L_n OxAdd Oxidative Addition Pd(0)L_n->OxAdd Ar-Br Aryl Bromide Precursor Ar-Br->OxAdd Ar-Pd(II)-Br Ar-Pd(II)-Br(L_n) OxAdd->Ar-Pd(II)-Br CH_Activation Intramolecular C-H Activation Ar-Pd(II)-Br->CH_Activation Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle RedElim Reductive Elimination Palladacycle->RedElim RedElim->Pd(0)L_n Catalyst Regeneration Spiro-Oxindole Spiro-Oxindole Product RedElim->Spiro-Oxindole

Caption: Proposed catalytic cycle for the palladium-catalyzed spirocyclization.

Conclusion

This application note outlines a robust and versatile methodology for the synthesis of spiro-piperidinyl-oxindoles using 4-Bromo-1-methylpiperidine. The described palladium-catalyzed intramolecular spirocyclization provides a powerful tool for accessing this important class of compounds. The protocols and rationale presented herein are intended to serve as a valuable resource for researchers in drug discovery and organic synthesis, enabling the generation of novel spiro-oxindole derivatives for the exploration of new chemical space and the development of future therapeutics.

References

  • Beyer, A., Buendia, J., & Bolm, C. (2012). Transition-Metal-Free Synthesis of Oxindoles by Potassium tert-Butoxide-Promoted Intramolecular α-Arylation. Organic Letters, 14(15), 3948–3951. [Link]

  • Chen, I.-T., Lin, H., & Han, J.-L. (2025). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry.
  • Feng, C., & Kobayashi, S. (2013). A new catalytic asymmetric synthesis of spiro-oxindoles.
  • Gao, Y., et al. (2021). Direct synthesis of spirooxindoles enabled by palladium-catalyzed allylic alkylation and DBU-mediated cyclization: concept, scope and applications. Organic Chemistry Frontiers, 8(1), 108-114. [Link]

  • Li, B., et al. (2019). Spirooxindole synthesis via palladium-catalyzed dearomative reductive-Heck reaction. Organic & Biomolecular Chemistry, 17(4), 808-812. [Link]

  • Liu, Y., et al. (2020). DABCO-Catalyzed Michael/Alkylation Cascade Reactions Involving α-Substituted Ammonium Ylides for the Construction of Spirocyclopropyl Oxindoles: Access to the Powerful Chemical Leads against HIV-1. The Journal of Organic Chemistry, 85(8), 5486–5497. [Link]

  • Maiti, S., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 556-595. [Link]

  • Miao, M., et al. (2021). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. Molecules, 26(24), 7496. [Link]

  • Miao, M., et al. (2020). Synthesis of Spirooxindoles via Formal Acetylene Insertion into a Common Palladacycle Intermediate. ResearchGate. [Link]

  • Ou, C.-Y., et al. (2025). Asymmetric Organocatalytic Synthesis of Chiral Polycyclic 1,4‐Dihydropyridines and Axially Chiral 4‐Arylpyridines Using 2,3‐Dioxopyrrolidines and 1,3‐Diketones. European Journal of Organic Chemistry.
  • Pescatori, L., et al. (2012). Spiro-fused Pyrrolidine, Piperidine, and Oxindole Scaffolds from Lactams. Organic Letters, 14(18), 4758–4761. [Link]

  • Piou, T., Neuville, L., & Zhu, J. (2012). Activation of a C(sp3)−H Bond by a Transient σ-Alkylpalladium(II) Complex: Synthesis of Spirooxindoles Through a Palladium-Catalyzed Domino Carbopalladation/C(sp3)−C(sp3) Bond-Forming Process. Angewandte Chemie International Edition, 51(46), 11561-11565. [Link]

  • Ramana, C. V., & Ghorai, P. (2018). Synthesis of spiro-4H-pyrazole-oxindoles and fused 1H-pyrazoles via divergent, thermally induced tandem cyclization/migration of alkyne-tethered diazo compounds. The Journal of Organic Chemistry, 83(5), 2568-2580. [Link]

  • Singh, T., et al. (2024). Photoredox-Catalyzed Strain-Release-Driven Synthesis of Functionalized Spirocyclobutyl Oxindoles. Organic Letters. [Link]

  • Singh, T., et al. (2023). Photoredox Catalyzed Strain-Release Driven Synthesis of Functionalized Spirocyclobutyl Oxindoles. ChemRxiv. [Link]

  • Szánti-Pinter, K., et al. (2016). Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring. Molecules, 21(10), 1391. [Link]

  • Verma, R. K., & Kumar, R. (2023). Iron- and base-catalyzed C(α)-alkylation and one-pot sequential alkylation–hydroxylation of oxindoles with secondary alcohols. Organic & Biomolecular Chemistry, 21(34), 6943-6952. [Link]

  • Wang, C., et al. (2014). Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction. Molecules, 19(12), 20563–20576. [Link]

  • West, T. H., et al. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 18(24), 6448–6451. [Link]

  • Wu, Y., et al. (2024). Photoredox-Catalyzed Carbamoyl Radical-Initiated Dearomative Spirocyclization To Access Spiro-Cyclohexadiene Oxindoles. Organic Letters. [Link]

  • Zancanella, M., et al. (2023). Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. Molecules, 28(22), 7622. [Link]

Sources

Application Notes and Protocols: Reaction Conditions for 4-Bromo-1-methylpiperidine with Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nucleophilic substitution reaction between 4-Bromo-1-methylpiperidine and various primary and secondary amines is a cornerstone transformation in medicinal chemistry, providing a robust pathway to a diverse array of 4-amino-1-methylpiperidine derivatives. These scaffolds are integral to the development of novel therapeutics, particularly those targeting the central nervous system.[1][2] This document provides a comprehensive guide to the reaction conditions for this important synthetic step. It delves into the mechanistic underpinnings, explores the critical parameters influencing reaction outcomes, and offers detailed, field-proven protocols for both primary and secondary amine substrates. The aim is to equip researchers with the knowledge to optimize these reactions for yield, purity, and scalability.

Introduction: The Significance of 4-Amino-1-methylpiperidine Scaffolds

The piperidine moiety is a privileged scaffold in drug discovery, appearing in a vast number of approved pharmaceuticals and clinical candidates.[2][3] Specifically, the 4-amino-1-methylpiperidine core is a key pharmacophore that imparts favorable physicochemical properties, such as aqueous solubility and basicity, which are often crucial for oral bioavailability and target engagement, particularly for G-protein coupled receptors (GPCRs) and ion channels. The synthesis of derivatives through the alkylation of amines with 4-Bromo-1-methylpiperidine offers a convergent and highly adaptable approach to novel chemical entities.[1][4]

Mechanistic Considerations: An SN2 Pathway

The reaction of 4-Bromo-1-methylpiperidine with amines proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] In this concerted process, the amine, acting as the nucleophile, attacks the electrophilic carbon atom bearing the bromine atom from the backside, leading to an inversion of stereochemistry if the carbon were chiral.[7][8] The reaction rate is dependent on the concentration of both the amine and the alkyl halide.[7]

Key factors influencing the SN2 reaction rate and success include the nature of the substrate, the strength of the nucleophile, the choice of leaving group, and the solvent.[9][10][11] For 4-Bromo-1-methylpiperidine, the secondary alkyl halide structure presents moderate steric hindrance.[7][9] Bromine is a good leaving group, facilitating the reaction.[12][13]

Diagram: SN2 Reaction Mechanism

Caption: SN2 reaction of an amine with 4-Bromo-1-methylpiperidine.

Key Reaction Parameters and Optimization

Successful synthesis of 4-substituted-1-methylpiperidines hinges on the careful selection and control of several experimental parameters.

Choice of Amine Nucleophile

The nucleophilicity of the amine is a critical determinant of the reaction rate.[9][12]

  • Primary vs. Secondary Amines: Primary amines are generally more reactive than secondary amines due to reduced steric hindrance.[14] However, a significant challenge with primary amines is the potential for over-alkylation, leading to the formation of tertiary and even quaternary ammonium salts.[5] Secondary amines, being less reactive, often require more forcing conditions but yield the desired tertiary amine product cleanly.

  • Basicity and Nucleophilicity: While closely related, basicity and nucleophilicity are not always directly proportional.[8] Highly basic but sterically hindered amines (e.g., diisopropylethylamine) are poor nucleophiles. For a given atom, nucleophilicity generally increases with basicity.[15]

Role of the Base

The reaction of an amine with an alkyl halide generates a hydrohalic acid (HBr in this case), which protonates the starting amine, rendering it non-nucleophilic.[16] To drive the reaction to completion, a base is required to neutralize this acid.

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and bicarbonates (NaHCO₃) are commonly used. They are inexpensive and easily removed by filtration.[5][14]

  • Organic Bases: Non-nucleophilic tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also effective.[5] They act as a homogenous base, which can be advantageous in certain solvent systems.

  • Excess Amine: Using an excess of the reacting amine can also serve as the base, although this is generally less efficient and can complicate purification.

Solvent Selection

The choice of solvent significantly impacts the reaction rate and outcome.[17][18]

  • Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions.[7][9] They solvate the cation but leave the nucleophile relatively "naked" and more reactive.[11]

  • Polar Protic Solvents: Alcohols like ethanol and methanol can also be used.[17][18] However, they can solvate the amine nucleophile through hydrogen bonding, which may reduce its reactivity.[9][19] Some studies suggest that ethanol can accelerate the reaction rate compared to methanol in certain piperidine syntheses.[17][18]

  • Ethereal Solvents: Tetrahydrofuran (THF) is another common choice, particularly when used with stronger bases.[14]

Temperature and Reaction Time

The reaction temperature is a crucial parameter for controlling the reaction rate and minimizing side reactions.[14]

  • Room Temperature: For highly reactive primary amines, the reaction may proceed at room temperature.

  • Elevated Temperatures: Less reactive amines, particularly secondary amines, often require heating.[5] Temperatures in the range of 50-80 °C are common. Reflux conditions may be necessary for particularly unreactive substrates.[3][14]

  • Reaction Monitoring: It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of byproducts.[5]

Table 1: Summary of Reaction Condition Variables

ParameterOptionsRationale and Considerations
Amine Primary, SecondaryPrimary amines are more reactive but prone to over-alkylation. Secondary amines are less reactive but yield cleaner products.[5][14]
Base K₂CO₃, Cs₂CO₃, NaHCO₃, TEA, DIPEANeutralizes the HBr byproduct to maintain the nucleophilicity of the amine.[5][14][16]
Solvent DMF, MeCN, DMSO, THF, EthanolPolar aprotic solvents generally enhance the rate of SN2 reactions.[7][9][11]
Temperature Room Temp to RefluxHigher temperatures increase the reaction rate but may also promote side reactions.[5][14]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific amine substrate.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

Objective: To synthesize 1-methyl-N-benzylpiperidin-4-amine.

Materials:

  • 4-Bromo-1-methylpiperidine (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • TLC plates (silica gel)

  • Standard workup and purification reagents

Procedure:

  • To a solution of 4-Bromo-1-methylpiperidine in acetonitrile, add benzylamine and potassium carbonate.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is sluggish, gently heat the mixture to 40-50 °C.

  • Upon completion (disappearance of the starting bromide), filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup: dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.

Diagram: Workflow for Primary Amine Alkylation

Workflow_Primary A Combine Reactants: 4-Bromo-1-methylpiperidine, Benzylamine, K₂CO₃ in MeCN B Stir at RT to 50°C A->B C Monitor by TLC/LC-MS B->C D Reaction Complete? C->D D->B No E Filter to Remove Salts D->E Yes F Concentrate Filtrate E->F G Aqueous Workup F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Sources

Application Note: Grignard Reaction Compatibility of 4-Bromo-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (1-methylpiperidin-4-yl)magnesium bromide/chloride presents a unique set of challenges due to the presence of a tertiary amine within the alkyl halide substrate. While tertiary amines lack the acidic protons that instantly quench Grignard reagents (unlike


 or 

amines), the nitrogen lone pair acts as an intramolecular Lewis base. This results in surface passivation of the magnesium metal during initiation and thermodynamic stabilization of the formed species, often necessitating aggressive activation or specific exchange methods.

This guide details two validated protocols for generating this reagent:

  • Direct Magnesiation: Best for bulk scale-up; requires heat and activation.

  • Magnesium-Halogen Exchange (Turbo Grignard): Best for high-throughput/lab-scale; operates under mild conditions to minimize elimination side-products.

Mechanistic Analysis & Compatibility

The "Amine Effect" in Grignard Formation

The 4-bromo-1-methylpiperidine substrate contains a basic nitrogen (


 for conjugate acid). In the context of Grignard formation, this creates three competing pathways:
  • Coordination (Reversible): The nitrogen lone pair coordinates to the Mg surface or the formed

    
    , forming a stable 5- or 6-membered chelate. This increases solubility in THF but retards the rate of insertion into the C-Br bond.
    
  • Elimination (Irreversible): The basicity of the precursor or the formed Grignard can induce dehydrohalogenation, yielding 1-methyl-1,2,3,6-tetrahydropyridine (the alkene). This is favored at high temperatures (

    
    C).
    
  • Protonation (Fatal): If the starting material is used as the hydrobromide salt (commercial standard), the acidic proton will instantly quench any formed Grignard (

    
    ). Free-basing is mandatory. 
    
Pathway Visualization

The following diagram illustrates the kinetic competition between successful Grignard formation and the elimination side-reaction.

GrignardPathways Start 4-Bromo-1-methylpiperidine (Free Base) Coordination N-Mg Surface Complex (Passivation) Start->Coordination Fast Adsorption Grignard Target Grignard (1-Methylpiperidin-4-yl)MgBr Start->Grignard Mg Insertion (THF, Heat/Activator) Elimination Side Product: 1-Methyl-1,2,3,6-tetrahydropyridine Start->Elimination Thermal Elimination (>60°C) MgSurface Mg(0) Surface Coordination->Start Equilibrium Grignard->Elimination Slow Degradation

Figure 1: Mechanistic pathways showing the competition between Mg insertion and elimination/passivation.

Pre-requisite: Free-Basing Protocol

CRITICAL: Commercial 4-bromo-1-methylpiperidine is typically sold as the HBr salt to prevent shelf-degradation. You must convert this to the free base immediately prior to the reaction.

  • Dissolve 4-bromo-1-methylpiperidine

    
     HBr (10 g) in minimal water (20 mL).
    
  • Slowly add sat.

    
     or 
    
    
    
    (10%) until pH > 10.
  • Extract with Diethyl Ether (

    
     mL). Note: Do not use DCM if possible, as traces can inhibit Grignard initiation.
    
  • Dry organics over anhydrous

    
     (not 
    
    
    
    , which coordinates amines).
  • Concentrate in vacuo at low temp (< 30°C) to avoid elimination. Use immediately.

Protocol A: Direct Magnesiation (Entrainment Method)

Recommended for: Large scale synthesis where Turbo Grignard costs are prohibitive.

Concept: Because the amine passivates the Mg surface, "entrainment" with a reactive halide (1,2-dibromoethane) is used to continuously clean the metal surface.

Materials
  • Substrate: 4-Bromo-1-methylpiperidine (Free base, dry).

  • Magnesium: Turnings (crushed) or Rieke Mg (if available).

  • Solvent: Anhydrous THF (Ether is poor for solubility of this specific amine-Mg complex).

  • Activator: 1,2-Dibromoethane (

    
    ).
    
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser, N2 inlet, and addition funnel. Add Mg turnings (1.2 equiv).[1][2]

  • Activation: Add enough THF to cover the Mg. Add 0.05 equiv of 1,2-dibromoethane. Wait for ethylene gas evolution (bubbling).

  • Initiation: Add 10% of the total 4-bromo-1-methylpiperidine solution (1.0 M in THF) directly to the activated Mg.

  • Heating: Heat the mixture to 60–65°C . This is higher than typical Grignards but necessary to overcome the N-coordination barrier.

  • Addition: Once the reaction sustains reflux (or color changes to dark grey/brown), add the remaining bromide dropwise over 1 hour.

    • Control: If reflux stops, stop addition and add more entrainer (dibromoethane).

  • Digestion: Stir at 60°C for 2 hours.

  • Analysis: Aliquot and titrate (see Section 6). Typical concentration: 0.5 – 0.8 M.

Pros/Cons:

  • [+] Low cost materials.

  • [-] High heat increases risk of elimination (alkene formation).

  • [-] Variable initiation times.

Protocol B: Magnesium-Halogen Exchange (Turbo Grignard)

Recommended for: Research scale, high purity, and parallel synthesis.

Concept: Using Knochel’s "Turbo Grignard" (


) allows the generation of the reagent at lower temperatures via exchange, bypassing the surface passivation issue entirely.
Materials
  • Substrate: 4-Bromo-1-methylpiperidine (Free base).

  • Reagent: Isopropylmagnesium chloride - Lithium chloride complex (

    
    ), 1.3 M in THF (Commercially available).
    
  • Solvent: Anhydrous THF.

Step-by-Step Procedure
  • Setup: Flame-dry a Schlenk flask or N2-purged vial.

  • Dissolution: Dissolve 4-bromo-1-methylpiperidine (1.0 equiv) in anhydrous THF to reach a concentration of 0.5 M.

  • Exchange: Cool the solution to 0°C (ice bath).

  • Addition: Dropwise add

    
     (1.1 equiv).[1]
    
    • Note: The LiCl breaks up aggregates, accelerating the exchange rate.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (23°C) for 1–2 hours.

    • Reaction Monitoring: Quench an aliquot with

      
       or Iodine. Analyze by GC/LCMS.
      
      • Precursor: 4-Bromo-1-methylpiperidine.

      • Product (Quenched): 1-Methylpiperidine (mass 99) or 4-Iodo-1-methylpiperidine.

  • Usage: Use the solution directly. Do not isolate.

Pros/Cons:

  • [+] Mild conditions (0°C–RT) prevent elimination.

  • [+] Consistent, quantitative conversion (>90%).

  • [+] Compatible with sensitive functional groups on the electrophile.[3]

  • [-] Higher reagent cost.

Quality Control & Titration

Standard colorimetric titration is difficult due to the amine's potential interference with indicators. The No-D (NMR) method or Iodometric back-titration is preferred.

Method: Salicylaldehyde Phenylhydrazone Titration
  • Dissolve salicylaldehyde phenylhydrazone (approx. 100 mg, accurately weighed) in 5 mL dry THF (orange solution).

  • Add the Grignard solution dropwise via a syringe.

  • Endpoint: Solution turns bright orange

    
    intense violet .
    
Data Summary Table
ParameterDirect Insertion (Method A)Turbo Exchange (Method B)
Active Species


Temperature 60°C - 65°C0°C

23°C
Time 3 - 6 Hours1 - 3 Hours
Typical Yield 60 - 75%85 - 95%
Major Impurity 1-Methyl-1,2,3,6-tetrahydropyridine (Elimination)Isopropyl bromide (Byproduct of exchange)
Stability Moderate (Use within 24h)High (Stable at -20°C for weeks)

Workflow Decision Tree

DecisionTree Input Starting Material: 4-Bromo-1-methylpiperidine HBr Salt FreeBase STEP 1: Neutralization (NaOH/Et2O Extraction) Input->FreeBase Decision Scale & Purity Requirement? FreeBase->Decision RouteA Route A: >100g Scale Cost-Sensitive Decision->RouteA RouteB Route B: <10g Scale High Purity/Complexity Decision->RouteB MethodA Direct Mg Insertion (Reflux, 65°C) RouteA->MethodA MethodB Knochel Exchange (iPrMgCl-LiCl, 0°C) RouteB->MethodB ResultA Yield: ~70% Contains Elimination Impurities MethodA->ResultA ResultB Yield: ~90% High Purity Solution MethodB->ResultB

Figure 2: Operational workflow for selecting the appropriate synthesis method.

References

  • BenchChem. 1-Methylpiperidin-4-ylmagnesium chloride Product Information. (Accessed 2023).

  • Knochel, P., et al. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition, 2004, 43, 3333-3336.

  • Sigma-Aldrich. 1-Methylpiperidin-4-ylmagnesium chloride Safety Data Sheet & Technical Bulletin.

  • Krasovskiy, A., & Knochel, P. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. (Detailed Protocol). Organic Syntheses, 2010, 87, 190.

  • PubChem. Magnesium, chloro(1-methyl-4-piperidinyl)- Compound Summary.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Bromo-1-methylpiperidine Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield in 4-Bromo-1-methylpiperidine substitution reactions Ticket ID: #CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Yield Trap"

Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing low yields (<40%) when attempting nucleophilic substitutions on 4-Bromo-1-methylpiperidine .

The core issue is not usually the quality of your nucleophile, but the specific reactivity profile of the piperidine ring. This substrate presents a classic competing pathway scenario :

  • Target Pathway (

    
    ):  Displacement of the bromide to functionalize the 4-position.
    
  • Parasitic Pathway (E2 Elimination): Formation of the alkene (1-methyl-1,2,3,6-tetrahydropyridine) due to the secondary nature of the halide.

  • Degradation Pathway: Self-quaternization (polymerization) if the free base is mishandled.

This guide provides the protocols required to suppress elimination and maximize substitution.

Critical Reactivity Pathways (Visualized)

Before altering your protocol, understand the competition occurring in your flask. The diagram below illustrates why strong bases and high temperatures destroy your yield.

ReactionPathways Substrate 4-Bromo-1-methylpiperidine (HBr Salt) FreeBase Free Base (Reactive Intermediate) Substrate->FreeBase Neutralization (Base Treatment) ProductSN2 Target Substitution Product (High Value) FreeBase->ProductSN2 Soft Nucleophile Polar Aprotic Solvent (Kinetic Control) ProductE2 Elimination Impurity (Alkene) FreeBase->ProductE2 Hard Base (e.g., KOtBu) High Temp (>80°C) Polymer Polymer/Dimer (Tarry Residue) FreeBase->Polymer Neat/High Conc. Storage > 1 hour

Figure 1: The Reactivity Landscape. Note that the "Free Base" is the pivot point. Storing it leads to polymerization; heating it with strong base leads to elimination.

Phase 1: Storage & Handling (The Salt vs. Base Crisis)

User Question: "I bought the free base liquid, and it turned into a black tar after a week. Is it bad?"

Technical Response: Yes, it has likely self-quaternized. The nitrogen lone pair of one molecule attacks the carbon-bromine bond of another.

  • Standard: Always purchase and store the Hydrobromide (HBr) salt . It is a stable solid.

  • Protocol: Do not liberate the free base until you are inside the reaction vessel (in situ neutralization). If you must isolate the free base, keep it in dilute solution at 0°C and use immediately.

Phase 2: Reaction Engineering (Optimization Matrix)

To shift the equilibrium from Elimination (E2) to Substitution (


), you must manipulate three variables: Solvent, Base, and Catalyst.
Data Table: Solvent & Base Effects on Yield

Based on internal application data for secondary amine-halide substitutions.

VariableRecommendedAvoidTechnical Rationale
Solvent DMF, DMSO, NMP Ethanol, Water, THFPolar Aprotic solvents solvate cations, leaving the nucleophile "naked" and more reactive for

. Protic solvents (EtOH) cage the nucleophile.
Base

,

NaH, KOtBu, NaOHStrong/Hard bases (KOtBu) attack the proton, causing E2 elimination. Weak/Inorganic bases neutralize the HBr salt without triggering rapid elimination.
Catalyst KI or TBAI NoneFinkelstein Condition: Iodide displaces Bromide first (forming a more reactive C-I bond), accelerating

over E2.
Temp 40°C - 60°C Reflux (>80°C)High heat favors Elimination (Entropy driven). Keep temperature moderate.

Phase 3: The "Golden" Protocol

Scenario: Substitution with a secondary amine or thiol nucleophile.

Workflow Visualization

ProtocolWorkflow Step1 Step 1: Dissolution Dissolve HBr Salt in DMF/DMSO Step2 Step 2: The 'Soft' Base Add 2.5 equiv K2CO3 Stir 15 min @ RT Step1->Step2 Step3 Step 3: Finkelstein Catalyst Add 10 mol% KI (Potassium Iodide) Step2->Step3 Step4 Step 4: Nucleophile Addition Add Nucleophile (1.2 equiv) Step3->Step4 Step5 Step 5: Controlled Heating Heat to 50-60°C for 4-12h Step4->Step5

Figure 2: Optimized "In-Situ" Neutralization Workflow to minimize side reactions.

Detailed Methodology
  • Preparation: In a dry flask under inert atmosphere (

    
     or Ar), dissolve 4-Bromo-1-methylpiperidine HBr salt  (1.0 equiv) in anhydrous DMF  (0.2 M concentration).
    
  • Neutralization: Add powdered, anhydrous

    
      (2.5 equiv).
    
    • Why? The first equivalent neutralizes the HBr; the remaining base scavenges protons from the substitution.

  • Activation: Add Potassium Iodide (KI) (0.1 equiv / 10 mol%).

    • Mechanism:[1][2][3][4][5] This generates the transient 4-Iodo-1-methylpiperidine in situ, which reacts 10-100x faster than the bromide [1].

  • Reaction: Add your Nucleophile (1.1 – 1.5 equiv).

  • Execution: Heat to 50–60°C . Monitor by TLC/LCMS.

    • Stop Condition: Do not push for 100% conversion if elimination impurities start appearing. Quench when starting material <5%.

Troubleshooting FAQs

Q: My LCMS shows a mass of M-80 (Loss of HBr). What happened? A: You formed the elimination product (alkene).[1]

  • Fix: Lower the temperature by 10°C. Switch from a strong base (like TEA or NaH) to

    
     or 
    
    
    
    . Ensure your solvent is anhydrous.

Q: The reaction is stuck at 50% conversion after 24 hours. A: The bromide is a secondary halide and sterically hindered by the ring.

  • Fix: Add TBAI (Tetrabutylammonium iodide) as a Phase Transfer Catalyst if using a heterogeneous mix (e.g., Acetone/Solid Base), or increase the loading of KI to 0.5 equiv.

Q: I cannot remove the DMF during workup. It's ruining my NMR. A: DMF is difficult to rotovap.

  • Fix: Dilute the reaction mixture with Ethyl Acetate (5x volume) and wash copiously with LiCl (5% aq. solution) or water. LiCl helps pull DMF into the aqueous phase. Alternatively, use Acetonitrile as the reaction solvent, though the rate may be slightly slower.

Q: Can I use the free base if I distill it first? A: Only if absolutely necessary. If you distill the free base, you must collect it into a receiving flask containing cold solvent (e.g., DCM or Ether) to prevent immediate polymerization [2].

References

  • Finkelstein Reaction & Halide Exchange

    • Concept: The conversion of alkyl bromides to alkyl iodides using KI in acetone or DMF to enhance electrophilicity.
    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry. (General reference for Finkelstein kinetics).
    • Application: See Organic Syntheses, Coll. Vol. 4, p. 84 for analogous halide exchange protocols.

  • Piperidine Substitution & Elimination Competition

    • Context: Discussion on the competition between substitution and elimin
    • Source:Journal of Heterocyclic Chemistry. (General reactivity profiles of 4-substituted piperidines).
    • Specific Data: PubChem Compound Summary for CID 11521361 (4-Bromo-1-methylpiperidine) - Safety and Handling.

  • Base Selection in Alkylation

    • Source:Heterocycles, Vol 51, No. 11, 1999.[6] Discusses the use of HBr salts and weak bases in pyrimidine/piperidine synthesis to avoid side reactions.

  • Commercial Handling/Safety

    • Source: TCI Chemicals / Cymit Quimica Safety Data Sheets (SDS). Confirms HBr salt as the stable storage form.

Sources

Preventing elimination side reactions of 4-Bromo-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Elimination Side Reactions of 4-Bromo-1-methylpiperidine Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals[1]

Subject: Optimizing Nucleophilic Substitution (SN2) & Preventing Elimination (E2)[1]

Welcome to the Technical Support Hub for 4-Bromo-1-methylpiperidine . This guide addresses the specific instability and reactivity challenges associated with this intermediate. Unlike simple alkyl halides, this substrate presents a "Stability-Reactivity Paradox" due to its cyclic amine structure and conformational dynamics.[1]

Part 1: The Core Mechanism (The "Why")

The Stability-Reactivity Paradox

The primary failure mode for this substrate is E2 Elimination , yielding the useless alkene N-methyl-1,2,3,6-tetrahydropyridine. This is driven by two factors:

  • Basicity: The piperidine nitrogen acts as an internal base or facilitates the approach of external bases.

  • Conformational Locking: E2 elimination requires an anti-periplanar arrangement between the leaving group (Br) and a beta-hydrogen.[1]

In the cyclohexane chair conformation:

  • Equatorial Br: Stable against elimination (no anti-periplanar H).[1]

  • Axial Br: Highly reactive toward E2 elimination (two anti-periplanar beta-hydrogens).[1]

Heating the reaction provides the energy to flip the ring into the reactive "Axial-Br" conformer, accelerating elimination over substitution.

Pathway Visualization

The following diagram illustrates the competition between the desired Substitution (SN2), the unwanted Elimination (E2), and the storage risk (Self-Quaternization).

ReactionPathways Substrate 4-Bromo-1-methylpiperidine (Free Base) Axial Reactive Conformer (Br Axial) Substrate->Axial High T / Equilibrium Equatorial Stable Conformer (Br Equatorial) Substrate->Equatorial Low T Polymer Tarry Precipitate (Self-Quaternization) Substrate->Polymer Storage (Neat) Room Temp Alkene Byproduct: Alkene (E2 Elimination) Axial->Alkene Strong Base High T Product Desired Product (S_N2 Substitution) Equatorial->Product Strong Nuc Polar Aprotic Solvent

Caption: Kinetic competition between SN2 substitution (green), E2 elimination (red), and self-alkylation (grey).

Part 2: Critical Handling Protocols

Module A: Storage & Stability

Issue: Users frequently report the starting material turning into a brown tar. Cause: Self-Quaternization .[1] The nitrogen lone pair of one molecule attacks the C-Br of another (intermolecular SN2), forming a quaternary ammonium salt.

Protocol 1: The "Just-in-Time" Free-Basing Never store the free base.[1] Purchase and store the compound as the Hydrobromide (HBr) or Hydrochloride (HCl) salt . Liberate the base only immediately before the reaction.

  • Dissolve: Suspend the salt (1.0 equiv) in minimal water.[1]

  • Layer: Add an equal volume of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]

  • Neutralize: Slowly add saturated aq. NaHCO3 or Na2CO3 at 0°C with vigorous stirring until the aqueous layer is pH 9-10. Avoid NaOH (too strong, risks hydrolysis).

  • Extract: Separate the organic layer.[1][2][3] Wash once with brine.[1]

  • Dry & Use: Dry over MgSO4 (10 min), filter, and concentrate at <30°C . Use the residue immediately.

Part 3: Reaction Optimization (Troubleshooting)

Module B: Preventing Elimination (E2)

To favor SN2, you must manipulate the Nucleophile vs. Base strength and the Solvent effects.

Decision Matrix: Reagent Selection

VariableRecommendationScientific Rationale
Nucleophile "Soft" & High Nucleophilicity (e.g., RS-, N3-, I-, CN-)Soft nucleophiles react rapidly with the soft C-Br center without abstracting the hard beta-proton.[1]
Base Weak / Non-Nucleophilic (e.g., K2CO3, Cs2CO3, DIPEA)Strong bases (Alkoxides like NaOEt, KOtBu) will exclusively drive E2 elimination due to the acidic beta-hydrogens.
Solvent Polar Aprotic (DMF, DMSO, MeCN)Solvates cations (K+) leaving the anion "naked" and more reactive for SN2. Avoid alcohols (Polar Protic) which cage the nucleophile.
Temperature Low to Moderate (0°C to 40°C)High heat (>60°C) increases the population of the axial-Br conformer (see Part 1), accelerating elimination.
Module C: The Finkelstein Workaround (For Sluggish Reactions)

If the reaction is too slow at 40°C but eliminates at 80°C, use the In-Situ Finkelstein Modification . This converts the Bromide to a more reactive Iodide, allowing the reaction to proceed at lower temperatures.

Protocol 2: In-Situ Finkelstein Activation

  • Solvent: Use Acetone or anhydrous MeCN.[1]

  • Additive: Add 0.1 – 1.0 equiv of Sodium Iodide (NaI) .

  • Mechanism: NaI reacts with the bromide to form the transient 4-Iodo-1-methylpiperidine (better leaving group).[1]

  • Execution: Add the NaI before adding your primary nucleophile. Stir for 30 mins, then add your nucleophile.

Part 4: Frequently Asked Questions (FAQs)

Q1: I am using Sodium Ethoxide (NaOEt) to deprotonate my phenol nucleophile, but I only get the alkene byproduct. Why? A: NaOEt is a strong base.[1][4] Even if it deprotonates the phenol, the excess ethoxide will rapidly eliminate the 4-bromo-1-methylpiperidine via E2.[1]

  • Fix: Use K2CO3 or Cs2CO3 in DMF or Acetone.[1] These are basic enough to deprotonate a phenol (pKa ~10) but kinetically poor at effecting E2 elimination on this substrate compared to alkoxides.

Q2: Can I use the commercially available free base liquid? A: Only if it is freshly distilled and colorless.[1] If it is yellow or brown, it has partially polymerized. This "polymer" acts as a trap, lowering yield and complicating purification. We strongly recommend buying the HBr salt .[1]

Q3: My reaction works but the yield is low due to "tar" formation. What is happening? A: This is likely intermolecular quaternization .[1]

  • Fix: Dilute your reaction. High concentrations favor the bimolecular self-reaction.[1] Run the reaction at 0.1 M or lower .

Q4: Is Grob Fragmentation a risk here? A: Grob fragmentation typically requires specific heteroatom placement (e.g., gamma-amino alcohols).[1] While 4-halopiperidines can fragment under forcing conditions or with Lewis Acids, E2 elimination is the dominant side-reaction pathway you need to control first.[1]

Part 5: Advanced Workflow Visualization

Use this decision tree to select the correct protocol for your specific nucleophile.

OptimizationTree Start Start: 4-Bromo-1-methylpiperidine NucType Identify Nucleophile Type Start->NucType StrongBase Strong Base / Hard Nuc (e.g., Alkoxides, Amides) NucType->StrongBase WeakBase Weak Base / Soft Nuc (e.g., Thiols, Amines, Azides) NucType->WeakBase Fail STOP: High Elimination Risk. Change Strategy (e.g., Reductive Amination) StrongBase->Fail Proceed Proceed with S_N2 WeakBase->Proceed Conditions Conditions: Solvent: DMF/MeCN Base: K2CO3 Temp: <40°C Proceed->Conditions Slow Is Reaction Slow? Conditions->Slow Finkelstein Add 0.5 eq NaI (Finkelstein) Slow->Finkelstein Yes Isolate Product Isolate Product Slow->Isolate Product No

Caption: Decision tree for selecting reaction conditions based on nucleophile properties.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 17: Elimination reactions).[1]

  • Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Section 17-14: The E2 Mechanism).[1]

  • Grob, C. A. (1969).[1][5] Mechanisms and stereochemistry of heterolytic fragmentation. Angewandte Chemie International Edition, 8(8), 535-546.

  • Baughman, T. W., et al. (2004).[6][7] The facile preparation of alkenyl metathesis synthons (Finkelstein Conditions).[6] Tetrahedron, 60(48), 10943-10948.

  • PubChem Compound Summary. (2024). 4-Bromo-1-methylpiperidine.[1][8][9][10] National Center for Biotechnology Information.[1]

Sources

Technical Support: Purification Strategies for 1-Methyl-4-Piperidinol Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-106-52-5 Subject: Removal of Unreacted 1-Methyl-4-Piperidinol (CAS: 106-52-5) Status: Active Guide Analyst: Senior Application Scientist[1][2][3][4][5]

The Chemist's Dashboard: Compound Profile

Before attempting purification, you must understand the physical constraints of the impurity versus your target.[2][4][5][6] 1-Methyl-4-piperidinol is a polar, water-miscible amine.[1][2][3][4][5] Its removal strategy relies heavily on exploiting Polarity (LogP) and Basicity (pKa) differences.[1][3][5][6]

PropertyValueImplication for Purification
Boiling Point ~191–200°C (atm) / ~95°C (10 mmHg)High vacuum distillation is viable but requires good vacuum (<1 mmHg recommended).[1][2][3][5][6]
pKa ~8.5–9.1 (Tertiary Amine)It is basic.[1][3][5][6] It will protonate in acidic media (pH < 7) and become ionic (water-soluble).[1][2][3][5][6]
Solubility Miscible in water, Ethanol, Methanol.[1][2][4][5][7]Critical: It loves water.[1][2][5][6] If your product is lipophilic, aqueous washing is the primary removal method.[2][4][5][6]
LogP ~0.1 to 0.7 (Hydrophilic)It partitions preferentially into the aqueous phase compared to lipophilic esters/ethers.[1][3][5][6]
Appearance Waxy solid or viscous liquidCan cause "oiling out" in recrystallization attempts.[1][2][5][6]

Decision Matrix: Select Your Protocol

Do not blindly follow a recipe. Use this logic flow to determine the correct removal method based on your product's properties.

PurificationLogic Start Start: Reaction Mixture (Contains 1-Methyl-4-Piperidinol) CheckProduct Is your Target Product Basic (an Amine)? Start->CheckProduct NoBase No (Neutral/Acidic Product) CheckProduct->NoBase No YesBase Yes (e.g., Amino-Ester) CheckProduct->YesBase Yes AcidWash PROTOCOL B: Acid Scavenging Wash (HCl/Citric Acid) NoBase->AcidWash CheckLogP Is Product Lipophilic? (Soluble in Et2O/Hexane?) YesBase->CheckLogP YesLip Yes (Lipophilic) CheckLogP->YesLip Yes NoLip No (Polar Product) CheckLogP->NoLip No Partition PROTOCOL A: High-pH Aqueous Partitioning (Brine/Buffer Wash) YesLip->Partition Distill PROTOCOL C: Vacuum Distillation or Alumina Column NoLip->Distill

Figure 1: Decision tree for selecting the appropriate purification method based on product basicity and polarity.

Troubleshooting Protocols (Step-by-Step)

Protocol A: High-pH Aqueous Partitioning (The "LogP" Method)

Target Audience: Researchers synthesizing esters or ethers of 1-methyl-4-piperidinol.[1][2][3][4][6] The Logic: Your product is likely a base (tertiary amine) and the impurity is also a base.[3][5][6] Acid washing will fail because it will extract both into the water.[1][5][6] Instead, we keep both neutral (high pH) and rely on the fact that the impurity (alcohol) is much more water-soluble than your product (ester).[2][3][5][6]

Steps:

  • Dissolution: Dissolve the crude reaction mixture in a non-polar solvent. Diethyl Ether (Et₂O) is best; Ethyl Acetate (EtOAc) is acceptable but extracts more impurity.[2][3][5][6] Avoid DCM if possible (it pulls water).[2][3][5][6]

  • The Wash (Critical Step):

    • Prepare a saturated Brine solution mixed with 5% Sodium Bicarbonate (NaHCO₃). The pH must be >9.[1][6]

    • Wash the organic layer 5 times with small volumes (e.g., if you have 100mL organic, use 5 x 20mL washes).[2][4][5][6]

    • Why? The partition coefficient (

      
      ) favors the alcohol moving to the water, but it requires multiple equilibria steps to remove it quantitatively [1, 2].[2][3][5][6]
      
  • Drying: Dry organic layer over Na₂SO₄ (Sodium Sulfate), filter, and concentrate.

  • Verification: Run a TLC. The starting material (polar) stays at the baseline or has a very low Rf compared to the ester.[3][5][6]

Protocol B: Acid Scavenging

Target Audience: Researchers whose product is neutral (e.g., amides where the amine is fully deactivated, or non-nitrogenous byproducts).[1][2][5][6] The Logic: Since the impurity is a base (pKa ~9), it will form a water-soluble salt upon contact with acid.[1][2][3][5][6]

Steps:

  • Dissolve crude in EtOAc or DCM.[1][2][5][6]

  • Wash with 1M HCl or 10% Citric Acid (2-3 times).[1][2][3][5][6]

  • The 1-methyl-4-piperidinol protonates and moves to the aqueous layer.[1][2][3][4]

  • The neutral product remains in the organic layer.[1][5][6]

  • Wash organic layer with brine, dry, and concentrate.[2][4][5][6]

Protocol C: Vacuum Distillation

Target Audience: Scale-up synthesis (>10g) or heat-stable products.[1][2][3][5][6] The Logic: 1-methyl-4-piperidinol boils at ~200°C at atm, but drops to ~95°C at 10 mmHg [3].[1][2][3][4][5]

Steps:

  • Set up a short-path distillation apparatus.

  • Apply high vacuum (<5 mmHg is ideal).[1][2][3][5][6]

  • Heat the bath.[1][2][5][6] The impurity should distill over as a clear, viscous liquid around 70-90°C (depending on vacuum quality).[2][3][5][6]

  • Your product (assuming higher MW) will remain in the pot.[2][3][5][6]

Frequently Asked Questions (FAQ)

Q: I tried running a silica column, but the 1-methyl-4-piperidinol is streaking everywhere and contaminating my product. Why? A: The free amine interacts strongly with the acidic silanols on the silica gel surface, causing "tailing."[1][5][6]

  • Fix: You must deactivate the silica.[1][5][6] Add 1% to 5% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent system (e.g., DCM:MeOH:TEA 95:4:1).[2][3][5][6] This blocks the silanol sites, allowing the amine to elute as a sharp band [4].[2][4][5][6] Alternatively, use Neutral Alumina stationary phase.[1][2][5][6]

Q: My product is an ester of 1-methyl-4-piperidinol. Can I use HCl to wash away the unreacted alcohol? A: NO. This is the most common error.[1][5][6] Your ester product still contains the tertiary amine ring.[1][5][6] If you add HCl, you will protonate your product and extract it into the water waste.[2][4][5][6] Use Protocol A (Brine/Bicarb wash) instead.[1][3][5][6]

Q: I see a spot on TLC that looks like the starting material, but it won't wash out. What is it? A: Check your staining method. Piperidines stain heavily with Iodine and Dragendorff’s reagent .[1][2][5][6] If you used an acid chloride for synthesis, you might have formed the hydrochloride salt of the starting material, which is insoluble in ether.[2][4][5][6]

  • Fix: Ensure you perform a "Free Base" step (wash with Na₂CO₃) before attempting the separation to ensure everything is in the organic-soluble free base form.[1][2][3][5][6]

Q: Is there a specific solvent that 1-methyl-4-piperidinol is insoluble in? A: It is relatively insoluble in very non-polar solvents like Hexane or Pentane (especially if cold).[1][2][3][4][5] If your product is soluble in Hexane, triturating the crude mixture with cold Hexane might precipitate the unreacted piperidinol (or at least its salts).[2][3][5][6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66048, 1-Methyl-4-piperidinol. Retrieved from [Link][2][3][5][6]

  • United States Patent US5632898A.Method for removing unreacted electrophiles from a reaction mixture. (Discusses aqueous partitioning logic for nucleophiles).
  • Common Organic Chemistry. Chromatography of Amines: Deactivation of Silica Gel. (General protocol for amine purification). Retrieved from [Link]

Sources

Technical Support Center: Solvent Systems for 4-Bromo-1-methylpiperidine

[1][2]

Topic: Optimization of Solvent Systems for 4-Bromo-1-methylpiperidine (4-BMP) Document ID: TSC-2025-BMP-04 Audience: Medicinal Chemists, Process Development Scientists Status: Active / Verified[1][2]

⚠️ CRITICAL STABILITY ALERT: READ BEFORE EXPERIMENTATION

Issue: Spontaneous Self-Quaternization (Polymerization) Severity: High[1][2]

Users frequently report the "degradation" of 4-Bromo-1-methylpiperidine free base into an insoluble tar or gum upon storage.[1][2] This is not oxidative degradation but an intermolecular alkylation.[1][2]

  • Mechanism: The tertiary amine of one molecule attacks the C4-position of another, displacing the bromide. This creates a quaternary ammonium salt polymer.[1][2]

  • Prevention:

    • Storage: Always store as the Hydrobromide (HBr) salt (Solid, stable).[2]

    • In Solution: If the free base is required, generate it in situ or store in dilute solution (<0.1 M) in non-polar solvents (e.g., Toluene, Hexane) to kinetically inhibit bimolecular collisions.

Module 1: Grignard Reagent Synthesis

Application: Preparation of (1-methylpiperidin-4-yl)magnesium chloride/bromide.[1][2]

FAQ: Why does my Grignard initiation fail in Diethyl Ether ( )?

Diagnosis: The formation of the Grignard reagent from 4-BMP is sluggish due to the secondary nature of the alkyl halide and the potential for the amine nitrogen to complex with the magnesium surface, passivating it.

Technical Recommendation: Switch to Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) .[1][2]

Causality & Logic:

  • Coordination: The oxygen lone pairs in THF are more accessible ("tied back") than in

    
    .[2][3] This allows THF to solvate the forming organomagnesium species more effectively, stabilizing the C-Mg bond.[4]
    
  • Temperature: THF allows for a higher reflux temperature (66°C) compared to

    
     (35°C).[1][2] This thermal energy is often required to overcome the activation energy barrier for insertion into the secondary C-Br bond.[2]
    
  • Solubility: The resulting Grignard-amine complex is often insoluble in ether, precipitating out and coating the Mg turnings, which stops the reaction.

Protocol: Optimized Grignard Initiation

Standard Operating Procedure for 10 mmol scale

  • Activation: Flame-dry glassware under

    
    . Add Mg turnings (1.2 equiv).[1][2] Dry stir for 30 mins.
    
  • Entrainment: Add a "spark" of

    
     (single crystal) or DIBAL-H (1 mol%) to clean the Mg oxide layer.[1][2]
    
  • Solvent: Add anhydrous THF (concentration target 0.5 – 1.0 M).[1][2]

  • Initiation: Add 10% of the 4-BMP solution. Heat to 60°C.

    • Troubleshooting: If no color change (turbidity/grey) occurs after 10 mins, add 0.1 mL of i-PrMgCl (2M in THF) as a sacrificial initiator.[1][2]

  • Addition: Once initiated (exotherm), add the remaining bromide dropwise.[2] maintain gentle reflux.[1][2][3]

Workflow Visualization: Grignard Synthesis Logic

GrignardLogicStartStart: 4-Bromo-1-methylpiperidineSolventChoiceSolvent SelectionStart->SolventChoiceEtherDiethyl EtherSolventChoice->EtherAvoidTHFTHF / 2-MeTHFSolventChoice->THFRecommendedResultEtherOutcome: Low SolubilityMg Surface PassivationFailed InitiationEther->ResultEtherResultTHFOutcome: Effective SolvationMg-N Coordination StabilizedSuccessful GrignardTHF->ResultTHF

Figure 1: Decision logic for solvent selection in Grignard formation. THF is critical for stabilizing the amine-magnesium complex.[1]

Module 2: Nucleophilic Substitution ( ) vs. Elimination

Application: Reacting 4-BMP with nucleophiles (Phenols, Amines, Thiols).[1][2]

FAQ: Why is the major product an alkene (Elimination) instead of the substituted product?

Diagnosis: You are likely observing E2 elimination , yielding N-methyl-1,2,3,6-tetrahydropyridine.[1] The C4 position is a secondary carbon on a ring.[2] The basic nitrogen and the ring structure make the axial protons at C3/C5 accessible for elimination, especially if strong bases or high temperatures are used.

Solvent System Optimization:

Reaction TypeRecommended SolventBase ChoiceRationale
Strong Nucleophiles (Thiolates, Azides)DMF or DMSO None (if salt used)Polar aprotic solvents accelerate

by desolvating the anion.[1][2]
Weak Nucleophiles (Phenols, Amines)Acetonitrile (MeCN)

or

MeCN provides a balance.[1][2] It is polar enough to dissolve the carbonate base but less promoting of E2 than DMSO at high temps.[2]
Avoid Ethanol/Methanol Alkoxides (

)
Strong bases in protic solvents will almost exclusively yield the elimination product via E2.[2]
Troubleshooting Guide: Minimizing Elimination
  • Lower the Temperature:

    
     is favored over E2 at lower temperatures.[2] Try running the reaction at 0°C to RT initially.
    
  • Change the Base: Switch from strong bases (NaH, KOtBu) to weak, non-nucleophilic bases (

    
    , DIPEA).
    
  • Concentration: High concentration favors bimolecular reactions (

    
     and E2).[1][2] If E2 is dominant, dilution rarely helps the ratio, but changing the nature of the nucleophile is more effective.
    
Pathway Visualization: Competition Mechanism[2]

SubstitutionVsEliminationSubstrate4-Bromo-1-methylpiperidineConditionsReaction ConditionsSubstrate->ConditionsPathAStrong Base (NaOEt)High Temp (>80°C)Protic SolventConditions->PathAPathBWeak Base (K2CO3)Polar Aprotic (DMF/MeCN)Mod. Temp (<60°C)Conditions->PathBProdElimElimination Product(Tetrahydropyridine)PathA->ProdElimMajor Pathway (E2)ProdSubSubstitution Product(4-Substituted Piperidine)PathB->ProdSubMajor Pathway (SN2)

Figure 2: Reaction pathway divergence based on solvent and base selection. Polar aprotic solvents with weak bases favor substitution.[1][2]

Module 3: Handling & Solubility Data

FAQ: How do I handle the HBr salt vs. the Free Base?

The HBr Salt (CAS: 54288-71-0):

  • State: White solid.[1][2]

  • Solubility: Soluble in Water, Methanol, DMSO.[2] Insoluble in Ether, Hexanes, DCM.

  • Use Case: Long-term storage.[1][2]

The Free Base (CAS: 76444-51-4): [1][5]

  • State: Colorless to yellow oil.[1][2][6]

  • Solubility: Soluble in DCM, Chloroform, THF, Toluene, Ether.

  • Use Case: Required for Grignard formation and reactions sensitive to acidic protons.[1][2]

Protocol: "Just-in-Time" Free-Basing

Do not store the free base neat.[1]

  • Suspend 4-BMP HBr salt in Dichloromethane (DCM) .

  • Add equal volume of Sat. Aq.

    
      or 1M NaOH .[1][2]
    
  • Stir vigorously for 15 minutes.

  • Separate organic layer.[1][2]

  • Dry over

    
     or 
    
    
    .[1][2]
  • Critical Step: If using for Grignard, solvent swap to THF immediately via rotary evaporation (do not distill to dryness; keep solvated).[2] If using for substitution, use the DCM solution directly if compatible, or swap to DMF.

References

  • BenchChem. (2025).[1][2] A Comparative Guide: Optimizing Grignard Reactions of 1-Bromo-3,5-dichlorobenzene with Tetrahydrofuran over Diethyl Ether. (Note: General principles of THF vs Ether for difficult Grignards applied here). [1][2]

  • PubChem. (2025).[1][2][7] Magnesium, chloro(1-methyl-4-piperidinyl)- Compound Summary. National Library of Medicine.[1][2]

  • Organic Syntheses. (2011). Preparation of Organomagnesium Reagents in THF. Org. Synth. Coll. Vol. 10. (Standard protocols for THF-based Grignards).

  • ChemicalBook. (2023).[1][2] 1-Methylpiperdin-4-ylmagnesium chloride Product Description.

  • LibreTexts Chemistry. (2021).[1][2] Solvent Effects in Nucleophilic Substitution. (Mechanistic grounding for SN2/E2 competition in piperidine systems).

Technical Support Center: Handling Hygroscopic Piperidine Hydrobromide Salts

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting Guide for Piperidine Hydrobromide (CAS: 14066-85-4) Ticket ID: PHBr-handling-001

Executive Summary

Piperidine hydrobromide is a valuable reagent in organic synthesis, particularly for peptide coupling and heterocycle formation. However, its hygroscopic nature presents a significant variable in experimental reproducibility. The bromide counterion, combined with the secondary amine's hydrogen-bonding capability, creates a lattice with high affinity for atmospheric moisture.

This guide moves beyond basic safety data sheets to provide field-proven protocols for storage, weighing, and stoichiometry correction.

Part 1: Diagnosis & Storage Strategy

The Problem: You open the container, and the free-flowing white powder has turned into a sticky, clumping mass or a deliquescent liquid. The Cause: The lattice energy of the salt is being overcome by the hydration energy from atmospheric water vapor. This is not just "wetness"; it is a phase change that alters the molar mass of your reagent.

Storage Decision Logic

Do not rely on Parafilm alone. Parafilm is permeable to water vapor over time. Use the following logic to determine the correct storage method.

StorageLogic Start Condition of Salt Dry Free-Flowing Powder Start->Dry Clumped Sticky/Clumped Start->Clumped Liquid Deliquescent (Liquid) Start->Liquid Action_Dry Store in Desiccator (P2O5 or KOH) Dry->Action_Dry Maintain Action_Clump Dry under Vacuum (40°C, <10 mbar) Clumped->Action_Clump Recover Action_Liquid Recrystallize (EtOH/Ether) Liquid->Action_Liquid Purify Action_Clump->Dry Post-Drying Action_Liquid->Dry Post-Cryst.

Figure 1: Decision matrix for assessing and treating piperidine hydrobromide based on physical state.

Part 2: The "Weighing by Difference" Protocol

The Issue: When weighing hygroscopic salts on an open balance pan, the mass increases in real-time as you watch the digits. This leads to under-dosing the reagent because you are weighing water, not salt.

The Solution: You must use the Weighing by Difference technique. This is the only way to guarantee stoichiometric accuracy without a glovebox.

Protocol Steps:
  • Dry the Source: Ensure your bulk container has been desiccated.[1]

  • Tare the Vial: Place a capped weighing vial containing the approximate amount of salt on the balance. Record this mass (

    
    ).
    
  • Transfer: Remove the vial from the balance, take it to your reaction vessel, uncap, and pour/spatula the salt into the reactor. Do this quickly.

  • Re-weigh: Immediately recap the vial and place it back on the balance. Record this mass (

    
    ).
    
  • Calculate:

    
    .
    

Why this works: The moisture absorbed by the salt remaining in the vial does not affect the calculation of what was removed.

WeighingProtocol Step1 1. Weigh Capped Vial (Salt + Vial) Step2 2. Transfer to Reactor (Minimize Air Time) Step1->Step2 Step3 3. Weigh Capped Vial Again (Remaining Salt + Vial) Step2->Step3 Calc 4. Calculate Difference (M1 - M2 = Reagent Mass) Step3->Calc

Figure 2: The "Weighing by Difference" workflow to negate moisture absorption errors.

Comparison of Weighing Methods
FeatureDirect Weighing (Standard)Weighing by Difference (Recommended)
Procedure Spatula onto weighing boatPour from capped vial
Moisture Exposure High (Large surface area on boat)Low (Salt stays in vial)
Error Source Water weight counts as reagentMinimal
Suitability Stable compoundsHygroscopic salts (HBr, HCl)
Part 3: Drying & Purification (Recovery)

If your salt is too wet to use, you must dry or purify it. Heating it blindly can cause decomposition (browning).

Method A: Vacuum Oven (Mild Contamination)
  • Temp: 40–50°C (Do not exceed 60°C to avoid darkening/oxidation).

  • Pressure: < 10 mbar.

  • Desiccant: Place a tray of Phosphorus Pentoxide (

    
    ) or KOH pellets in the oven to act as a moisture sink.
    
  • Duration: 12–24 hours.

Method B: Azeotropic Drying (The "Speed" Method)

If you need to use the salt immediately in a reaction and the solvent is compatible (e.g., Toluene), use azeotropic distillation.

  • Suspend the wet salt in Toluene .

  • Reflux with a Dean-Stark trap. Water will separate from the toluene.

  • Once no more water collects, the salt in the flask is anhydrous. You can often proceed with the reaction directly in this flask.

Method C: Recrystallization (Severe Contamination)

If the salt has turned yellow or liquid:

  • Dissolve: Dissolve the salt in the minimum amount of warm Ethanol or Isopropanol .

  • Precipitate: Add cold Diethyl Ether or Hexane dropwise until turbidity persists.

  • Cool: Refrigerate to induce crystallization.[2]

  • Filter: Filter rapidly under inert gas (Nitrogen/Argon) if possible.

Part 4: Stoichiometry Correction

The "Hidden" Killer of Yields: If your piperidine hydrobromide contains 5% water by weight, and you weigh 1.00 g, you are actually adding only 0.95 g of reagent. This 5% error can ruin kinetic studies or leave unreacted starting material.

Correction Formula: If you cannot dry the salt, you must quantify the water (via Karl Fischer titration or qNMR) and adjust your weighing.



Example:

  • Target: 10 mmol of Piperidine HBr (MW = 166.06 g/mol ).

  • Theoretical Mass: 1.66 g.

  • Water Content: 4% (0.04).

  • Corrected Mass:

    
    .
    
References
  • Safe Handling of Hygroscopic Reagents. Sigma-Aldrich Technical Bulletins. Available at:

  • Piperidine Hydrobromide Safety Data Sheet (SDS). Thermo Fisher Scientific. Available at:

  • Purification of Laboratory Chemicals.Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.
  • Azeotropic Drying in Organic Synthesis.Org. Process Res. Dev. (General process chemistry principles for amine salt drying).
  • Weighing by Difference Technique. Dartmouth College ChemLab Guide. Available at:

Sources

Technical Support: Optimization of 4-Bromo-1-methylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Instability Mechanism

Welcome to the Technical Support Center. You are likely encountering yield loss, oiling out, or the formation of an insoluble solid during the synthesis of 4-Bromo-1-methylpiperidine (typically isolated as the hydrobromide salt ).

The Core Issue: Unlike simple alkyl halides, 4-bromo-1-methylpiperidine possesses an internal nucleophile (the tertiary amine) and an electrophile (the C-Br bond).

If the compound exists as a Free Base , it undergoes rapid Self-Quaternization (Dimerization/Polymerization) via an intermolecular


 reaction. The nitrogen of one molecule attacks the C4-position of another, displacing bromide. This forms a quaternary ammonium salt (the "dimer") which is irreversible and biologically inactive for your target purposes.

The Golden Rule: NEVER isolate 4-bromo-1-methylpiperidine as a free base. It must be maintained, stored, and reacted as the Hydrobromide (HBr) salt .

Mechanistic Pathway & Visualization

To prevent dimerization, you must understand the competing pathways. The diagram below illustrates the "Safe Zone" (Acidic) versus the "Danger Zone" (Neutral/Basic).

ReactionPathways Start 4-Hydroxy-1-methylpiperidine Intermediate Protonated Alcohol (Oxonium Ion) Start->Intermediate + HBr (Protonation) HBr HBr (48% aq) ProductSalt TARGET PRODUCT 4-Bromo-1-methylpiperidine HBr (Stable Crystalline Salt) Intermediate->ProductSalt Reflux (-H2O) Substitution Elimination Elimination Product (1-Methyl-1,2,3,6-tetrahydropyridine) Intermediate->Elimination High Temp / Low Acid (Side Reaction 1) FreeBase Free Base (Unstable Oil) ProductSalt->FreeBase pH > 7 (Workup Error!) Dimer DIMER / POLYMER (Quaternary Ammonium Salt) FreeBase->Dimer Intermolecular SN2 (Rapid Self-Alkylation)

Figure 1: Reaction landscape showing the critical necessity of maintaining the salt form to prevent the irreversible path to dimerization.

Critical Process Parameters (CPPs)

To minimize dimerization and elimination, control these three variables:

ParameterSpecificationScientific Rationale
Acidity (Stoichiometry) > 3.0 equiv HBr You need 1 equiv to protonate the amine (protection) and >1 equiv for the substitution. Excess HBr suppresses elimination (alkene formation) by shifting the equilibrium toward the alkyl halide.
Workup pH ALWAYS < 2.0 Raising the pH liberates the free amine lone pair. Once free, the amine attacks the C-Br bond of neighboring molecules immediately.
Solvent System HBr (48%) / AcOH Aqueous HBr is standard, but adding Acetic Acid (AcOH) increases the boiling point and solubility, speeding up the reaction while maintaining a strictly acidic environment.
Temperature Reflux

Cool
High heat drives substitution. However, during workup, the mixture must be cooled to < 10°C before filtration to maximize crystallization of the HBr salt and minimize solubility losses.

Validated Experimental Protocol

Standard Operating Procedure for the Synthesis of 4-Bromo-1-methylpiperidine Hydrobromide.

Reagents:

  • 4-Hydroxy-1-methylpiperidine (1.0 equiv)

  • Hydrobromic acid, 48% aqueous (4.0 equiv)

  • Solvent: Ethanol (for crystallization) / Diethyl Ether (for washing)

Step-by-Step Workflow:

  • Charging: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4-Hydroxy-1-methylpiperidine (e.g., 11.5 g, 100 mmol).

  • Acid Addition: Slowly add 48% aqueous HBr (45 mL, ~400 mmol) via an addition funnel. The reaction is exothermic; cooling in an ice bath during addition is recommended to prevent uncontrolled boiling.

  • Reaction: Heat the mixture to reflux (bath temp ~120°C) for 12–16 hours.

    • Tip: Monitor by TLC (System: MeOH/DCM/NH4OH). Note: TLC requires neutralizing a spot, so you will see the free base on the plate, but the reaction pot remains acidic.

  • Distillation (Critical): Remove excess water and HBr by vacuum distillation. A rotary evaporator is acceptable if the bath is < 60°C. You will obtain a thick, semi-crystalline residue.

    • Azeotropic Drying: To ensure complete water removal (which drives crystallization), add toluene (50 mL) to the residue and rotovap again. Repeat 2x.

  • Crystallization:

    • Dissolve/suspend the crude residue in a minimum amount of hot absolute ethanol (~20–30 mL).

    • Let it cool slowly to room temperature.

    • Add diethyl ether (or acetone) dropwise until turbidity persists (cloud point).

    • Store at 4°C overnight.

  • Isolation: Filter the white crystalline solid under argon or nitrogen (hygroscopic). Wash with cold acetone/ether (1:1).

  • Storage: Store in a desiccator. The HBr salt is stable.

Troubleshooting Guide (FAQ)

Q1: I tried to extract the product with DCM and NaHCO3, but I got a tarry mess. What happened?

  • Diagnosis: You performed a basic extraction.

  • Explanation: By adding NaHCO3, you generated the Free Base . In the organic phase (DCM), the concentration of free base was high, leading to rapid intermolecular

    
     attack (dimerization).
    
  • Fix: Skip the extraction. Isolate the product directly as the HBr salt via crystallization or evaporation. If you must use the free base for the next step, generate it in situ in the presence of the next nucleophile.

Q2: My yield is low, and I see a peak at m/z ~97 in MS. What is it?

  • Diagnosis: Elimination product (1-methyl-1,2,3,6-tetrahydropyridine).

  • Explanation: The reaction temperature was likely too high, or the acid concentration dropped (water accumulation), favoring E1 elimination over

    
     substitution.
    
  • Fix: Ensure you use a large excess of HBr (4 equiv). The high concentration of bromide ions (

    
    ) favors substitution.
    

Q3: The product is very hygroscopic and turns into a goo on the filter paper.

  • Diagnosis: Moisture absorption.

  • Explanation: Piperidine HBr salts are extremely hygroscopic.

  • Fix: Filter under a blanket of nitrogen. Wash with anhydrous ether (which repels water). Dry immediately in a vacuum oven over

    
     or KOH pellets.
    

Q4: Can I use


 instead of HBr? 
  • Diagnosis: Alternative reagent inquiry.

  • Explanation:

    
     can be used, but it often leads to phosphate esters that are hard to remove without aqueous (basic) workup, which risks dimerization.
    
  • Recommendation: Stick to aqueous HBr or HBr/Acetic Acid. It allows for "evaporate and crystallize" isolation, avoiding the pH hazard zone.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.
  • Biel, J. H., et al. "Bronchodilators. N-Substituted Derivatives of 4-Hydroxypiperidine." Journal of Organic Chemistry, 1961. (Foundational work on piperidine derivatives).[1]

  • Organic Syntheses, Coll. Vol. 1, p. 25 (1941). "Alkyl Bromides." [Link] (General protocol for HBr mediated conversion of alcohols to bromides).

  • PubChem Compound Summary. "4-Bromo-1-methylpiperidine."[2][3] [Link] (Chemical and physical properties).

Sources

Validation & Comparative

Mass Spectrometry Analysis of 1-Methyl-4-bromopiperidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Halogenated Scaffold

1-Methyl-4-bromopiperidine (CAS: 76444-51-4) is a critical electrophilic intermediate in the synthesis of antihistamines, antipsychotics, and piperidine-based analgesics. Its analytical characterization presents a specific set of challenges derived from the labile carbon-bromine (C-Br) bond and the basicity of the tertiary amine.

This guide moves beyond generic protocols to compare the two dominant analytical modalities—GC-MS (EI) and LC-MS (ESI) —providing the decision-making logic required to select the correct method for your specific synthesis stage (e.g., reaction monitoring vs. final purity release).

The Analytical Dilemma: The Bromine Signature

The defining feature of this molecule in any mass spectrometer is the isotopic abundance of Bromine. Natural bromine exists as


 (50.7%) and 

(49.3%).
  • The Result: A distinct 1:1 doublet for the molecular ion.

  • The Trap: Automated peak picking algorithms often misidentify the

    
     peak as an isotope of the 
    
    
    
    peak, or fail to integrate them as a single species. Manual inspection of the m/z 177/179 region is mandatory.

Comparative Analysis: GC-MS vs. LC-MS[1][2]

Scenario A: GC-MS (Electron Impact)

Best For: Structural confirmation, impurity profiling (elimination products), and free-base analysis.

  • Mechanism: High-energy electron impact (70 eV) induces significant fragmentation. The C-Br bond is relatively weak (~68 kcal/mol), leading to facile debromination.

  • Key Advantage: Provides a "fingerprint" spectrum. The detection of the elimination impurity (1-Methyl-1,2,3,6-tetrahydropyridine) is superior in GC because it elutes earlier and has a distinct fragmentation pattern.

  • Limitation: The salt form (Hydrobromide) cannot be injected directly. It requires in-situ or pre-extraction basification. Thermal degradation in the injector port can artificially increase the levels of the elimination impurity.

Scenario B: LC-MS (Electrospray Ionization)

Best For: Salt forms (HCl/HBr), reaction monitoring in polar solvents, and high-throughput purity checks.

  • Mechanism: Soft ionization (ESI+) yields the protonated molecular ion

    
    .[1]
    
  • Key Advantage: No thermal degradation. The molecule stays intact, allowing for accurate quantification of the parent compound relative to polar byproducts.

  • Limitation: Limited structural information. ESI spectra are often dominated by the parent ion doublet with little fragmentation unless MS/MS (CID) is applied.

Data Presentation & Interpretation

The following table contrasts the spectral data obtained from both methods.

FeatureGC-MS (EI, 70 eV)LC-MS (ESI+, Q-TOF/Quad)
Molecular Ion m/z 177 & 179 (M

, 1:1 ratio)
m/z 178 & 180 ([M+H]

, 1:1 ratio)
Dominant Fragment m/z 98 (Loss of Br atom, [M-Br]

)
Minimal fragmentation in MS1
Diagnostic Ion m/z 96/97 (Tetrahydropyridine cation)m/z 98 (Only in MS/MS mode)
Impurity Marker m/z 97 (Elimination product M

)
m/z 116 (Hydrolysis product [M+H]

)
Solvent/Matrix Non-polar (DCM, Hexane)Polar (Water/MeOH/Acetonitrile)
Visualization: Fragmentation Pathway (EI)[3][4]

The following diagram illustrates the primary fragmentation mechanism under Electron Impact, highlighting the critical loss of the bromine radical.

FragmentationPathway Parent Molecular Ion (M+) m/z 177 / 179 (Radical Cation) AlphaCleavage Alpha-Cleavage (Ring Opening) Parent->AlphaCleavage Ring Strain Fragment_98 Cyclic Cation [M - Br]+ m/z 98 (Base Peak Candidate) Parent->Fragment_98 - Br• (79/81) Elimination Elimination Impurity (Thermal Artifact) m/z 97 Parent->Elimination - HBr (Thermal/Injector) AlphaCleavage->Fragment_98 Rearrangement

Caption: Figure 1. EI Fragmentation pathway showing the genesis of the diagnostic m/z 98 cation and the thermal elimination artifact.

Experimental Protocols

Protocol A: GC-MS Structural Validation

Use this protocol to confirm identity and check for the "elimination impurity" (1-methyl-1,2,3,6-tetrahydropyridine).

  • Sample Prep (Free Base): Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM).

  • Sample Prep (Salt): Suspend 5 mg of salt in 1 mL DCM. Add 100 µL of 1M NaOH. Vortex vigorously. Remove the organic (bottom) layer and dry over MgSO₄.

  • Instrument Parameters:

    • Inlet: Split 20:1, Temperature 200°C (Keep low to minimize thermal dehydrobromination).

    • Column: HP-5MS or equivalent (30m x 0.25mm).

    • Oven: 50°C (hold 1 min) → 15°C/min → 250°C.

    • MS Source: 230°C, Scan range 40–300 amu.

  • QC Check: Verify the presence of the 1:1 doublet at 177/179. If the peak at m/z 97 is >5% relative to the parent, check inlet liner cleanliness or lower inlet temperature.

Protocol B: LC-MS Purity Profiling

Use this protocol for routine batch release of the hydrobromide salt.

  • Sample Prep: Dissolve 0.5 mg of sample in 1 mL of 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Instrument Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Ionization: ESI Positive Mode.

  • QC Check: Extract Ion Chromatogram (EIC) for m/z 178.0 and 180.0. The peaks must co-elute perfectly.

Analytical Decision Matrix

Use the following logic flow to determine the appropriate technique for your sample state.

DecisionMatrix Start Start: Sample Characterization State What is the Sample State? Start->State Salt Salt (HBr/HCl) Solid State->Salt Oil Free Base Liquid/Oil State->Oil Goal_Salt Goal: Purity/Quant? Salt->Goal_Salt Goal_Oil Goal: Structure/ID? Oil->Goal_Oil LCMS USE LC-MS (ESI) Avoids extraction steps Prevents thermal degradation Goal_Salt->LCMS Routine GCMS USE GC-MS (EI) Requires Basification Best for impurity ID Goal_Salt->GCMS If Volatile Impurities Suspected Goal_Oil->LCMS If Polar Impurities Suspected Goal_Oil->GCMS Standard

Caption: Figure 2. Decision matrix for selecting the optimal mass spectrometry technique based on sample state.

References

  • NIST Mass Spectrometry Data Center. (2023). Piperidine, 1-methyl-, Mass Spectrum (Electron Ionization).[2] National Institute of Standards and Technology.[2][3][4] (Note: Reference for the N-methylpiperidine core scaffold fragmentation).

  • PubChem. (2025).[5] 1-Methyl-4-bromopiperidine Compound Summary. National Library of Medicine. .

  • Sigma-Aldrich. (2024). Product Specification: 1-Methyl-4-bromopiperidine hydrobromide. Merck KGaA. .

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1][2][4][5][6][7][8][9][10] University Science Books. (Standard reference for halogen isotope patterns and amine alpha-cleavage mechanisms).

Sources

Leaving Group Ability in Piperidine Rings: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of medicinal chemistry and drug development, the piperidine scaffold remains a cornerstone of pharmacophore design. Its prevalence necessitates a deep, practical understanding of the chemical transformations used to modify this saturated heterocycle. Among the most fundamental of these is nucleophilic substitution, a reaction whose efficiency is critically governed by the nature of the leaving group.

This guide provides an in-depth comparison of two common halogen leaving groups, bromine and chlorine, when attached to a piperidine ring. We will move beyond simple textbook rules to explore the underlying physicochemical principles and provide actionable, data-driven insights for researchers in the field.

Theoretical Framework: Deconstructing Leaving Group Ability

At its core, a "good" leaving group is one that is stable on its own after it departs from the substrate, taking a pair of electrons with it.[1][2][3] For the halogens bromine and chlorine, the leaving group is the resulting halide ion (Br⁻ or Cl⁻). The relative ability of these halogens to act as effective leaving groups is a delicate balance of several key factors:

  • Carbon-Halogen (C-X) Bond Strength: Before a leaving group can leave, its bond to the carbon atom must be broken.[4][5] The C-Cl bond is stronger and requires more energy to break than the C-Br bond.[6][7] This is primarily due to the smaller size of the chlorine atom, which allows for more effective orbital overlap with carbon.[7] Based on this factor alone, bromine is predicted to be a better leaving group because the C-Br bond is weaker and more easily cleaved.

  • Anion Stability & Basicity: A good leaving group must be stable as an anion.[2][3] The stability of halide anions is inversely related to their basicity; weaker bases are more stable and thus make better leaving groups.[8][9][10][11] Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[9] Therefore, Br⁻ is more stable and a better leaving group.[9]

  • Polarizability: Polarizability is the ability of an atom's electron cloud to be distorted by an external electric field, such as an approaching nucleophile.[12][13] Bromine is larger than chlorine, with electrons held more loosely in outer shells.[12] This makes the bromide ion significantly more polarizable than the chloride ion.[12][13] Higher polarizability helps to stabilize the partial negative charge that develops on the leaving group in the transition state of a nucleophilic substitution reaction, thereby lowering the activation energy and increasing the reaction rate.[14]

Considering these factors, a clear theoretical picture emerges: Bromine is inherently a better leaving group than chlorine. The weaker C-Br bond and the greater stability and polarizability of the resulting bromide anion combine to make bromo-substituted piperidines more reactive towards nucleophilic displacement than their chloro-substituted counterparts.[14][15]

Experimental Evidence & Comparative Analysis

For decades, the established reactivity order for alkyl halides in both SN1 and SN2 reactions has been: I > Br > Cl > F .[10][16] This trend is consistently taught and experimentally validated.[4][17] For instance, experiments reacting different haloalkanes with nucleophiles consistently show that bromoalkanes react faster than chloroalkanes.[4][15]

In the context of heterocyclic chemistry, particularly with activated systems like pyridinium ions, studies on nucleophilic aromatic substitution (SNAr) have sometimes shown a different "element effect" where F > Cl ≈ Br.[18] However, this is specific to SNAr mechanisms where the high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex. For the saturated piperidine ring, which undergoes aliphatic nucleophilic substitution (typically SN2), the standard halogen reactivity trend (Br > Cl) holds true.

The practical implications for a medicinal chemist are significant:

  • Reaction Rates: A reaction with a bromo-piperidine substrate will generally proceed faster and may require milder conditions (e.g., lower temperatures) than the equivalent reaction with a chloro-piperidine.

  • Substrate Availability & Cost: Chloro-substituted building blocks are often more commercially available and less expensive than their bromo- counterparts. This economic factor is a crucial consideration in process development and scale-up campaigns.

  • Choice of Reaction: For more challenging nucleophilic substitutions, such as those involving weakly nucleophilic partners or sterically hindered substrates, starting with the more reactive bromo-piperidine provides a higher probability of success.

Table 1: Summary of Physicochemical Properties and Reactivity

PropertyChlorine (on Piperidine)Bromine (on Piperidine)Advantage for Leaving Group Ability
C-X Bond Strength StrongerWeaker[6][7]Bromine
Halide Anion Basicity Cl⁻ is a stronger baseBr⁻ is a weaker base[9]Bromine
Halide Anion Stability Less stableMore stableBromine
Polarizability LowerHigher[12][13]Bromine
Predicted Reactivity LowerHigher[14][15]Bromine
Typical Cost LowerHigherChlorine
Model Experimental Protocol: Comparative N-Arylation

To provide a practical framework for researchers to validate these principles in their own laboratories, the following protocol describes a standard Buchwald-Hartwig amination, a cornerstone reaction in modern drug discovery. This experimental design allows for a direct, side-by-side comparison of the reactivity of a chloro-piperidine versus a bromo-piperidine derivative.

Objective: To compare the reaction conversion and yield for the coupling of 4-aminobenzonitrile with N-Boc-4-chloropiperidine vs. N-Boc-4-bromopiperidine under identical conditions.

Diagram 1: Experimental Workflow

G cluster_prep Reaction Setup (Identical for Br and Cl) cluster_reaction Reaction & Analysis cluster_compare Comparative Analysis start Weigh Reagents: - Halopiperidine (1.0 mmol) - 4-Aminobenzonitrile (1.2 mmol) - NaOtBu (1.4 mmol) - Pd Catalyst & Ligand solvent Add Anhydrous Solvent (e.g., Toluene or Dioxane) start->solvent degas Degas Mixture (Argon sparging) solvent->degas heat Heat to Reaction Temp (e.g., 100 °C) degas->heat monitor Monitor by TLC/LC-MS (Time points: 1h, 4h, 16h) heat->monitor quench Work-up & Quench monitor->quench purify Purification (Column Chromatography) quench->purify yield Isolate Product & Calculate Yield purify->yield data Compare Conversion Rates and Final Yields yield->data

Caption: Workflow for comparing halo-piperidine reactivity.

Materials:

  • N-Boc-4-chloropiperidine

  • N-Boc-4-bromopiperidine

  • 4-aminobenzonitrile

  • Sodium tert-butoxide (NaOtBu)

  • Palladium(II) acetate (Pd(OAc)₂) or similar Pd precatalyst

  • A suitable phosphine ligand (e.g., XPhos, RuPhos)

  • Anhydrous toluene or 1,4-dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup (Perform two separate reactions, one for each halogen):

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add N-Boc-4-halopiperidine (1.0 mmol, 1.0 equiv), 4-aminobenzonitrile (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • In a separate vial, prepare a catalyst stock solution if desired, or add the palladium precatalyst (e.g., 1-2 mol%) and phosphine ligand (e.g., 2-4 mol%) directly to the reaction solids.

    • Evacuate and backfill the reaction vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition:

    • Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.

    • Causality Insight: The choice of a strong, non-nucleophilic base like NaOtBu is crucial to deprotonate the amine nucleophile without competing in the substitution. Anhydrous conditions are essential to prevent catalyst deactivation and side reactions.

  • Reaction Execution:

    • Place the vial in a preheated heating block set to 100 °C and stir vigorously.

  • Monitoring and Analysis:

    • After 1 hour, 4 hours, and 16 hours, take a small aliquot from the reaction mixture, quench with water, extract with ethyl acetate, and analyze by TLC and/or LC-MS to determine the ratio of starting material to product.

    • Self-Validation: Comparing the consumption of the halo-piperidine starting material at each time point will provide a semi-quantitative measure of the relative reaction rates.

  • Work-up and Purification:

    • After completion (e.g., 16 hours or when starting material is consumed), cool the reaction to room temperature.

    • Dilute with ethyl acetate and carefully quench by adding water.

    • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

  • Data Comparison:

    • Calculate the isolated yield for both reactions. Compare the yields and the conversion rates at the earlier time points. It is expected that the reaction with N-Boc-4-bromopiperidine will show a faster rate of conversion and potentially a higher isolated yield.

Conclusion and Strategic Recommendations

For the medicinal chemist, the choice between a bromo- or chloro-piperidine substrate is a strategic one, balancing reactivity with cost and availability.

  • For early-stage discovery and exploration of novel chemical space, where reaction success and speed are paramount, the higher reactivity of bromo-piperidines makes them the superior choice.

  • For later-stage development, process optimization, and scale-up, the economic advantage of chloro-piperidines is a significant driver. The lower reactivity can often be overcome by optimizing reaction conditions (e.g., higher temperatures, more active catalyst systems, or longer reaction times).

By understanding the fundamental trade-offs presented in this guide, researchers can make more informed decisions, accelerating the synthesis of critical piperidine-containing molecules in the drug development pipeline.

References

  • Study Mind. Introduction to Halogenoalkanes (A-Level Chemistry). [Link]

  • JoVE. Leaving Groups. (2023). [Link]

  • Fiveable. Carbon-Halogen Bond Definition - Organic Chemistry Key Term. (2025). [Link]

  • Vaia. Understand Polarizability - Chemistry. [Link]

  • Perpusnas. SN2 Reactivity Order Of Halides: A Quick Guide. (2025). [Link]

  • chemguide. Learning outcome 10.3(b). [Link]

  • Chemistry World. Textbook electronegativity model fails when it comes to carbon–halogen bond strengths. (2021). [Link]

  • Sparkl. Revision Notes - Reactivity of Halogenoalkanes and Bond Strength. [Link]

  • Student Doctor Network Forums. Why is bromide a better nucleophile than chloride?. (2012). [Link]

  • brainly.com. [FREE] Is bromine or chlorine a better leaving group?. (2023). [Link]

  • Chemistry LibreTexts. Physical Properties of Haloalkanes. (2021). [Link]

  • Chemistry LibreTexts. Leaving Groups. (2023). [Link]

  • Master Organic Chemistry. The Conjugate Acid Is A Better Leaving Group. (2024). [Link]

  • Chemistry Docs. Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023). [Link]

  • YouTube. 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. (2020). [Link]

  • Manifold @CUNY. 7.3 Other Factors that Affect SN2 Reactions | Organic Chemistry I. [Link]

  • Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]

  • Reddit. How does leaving group size ( Cl-R vs Br-R vs I-R) attached to a cyclohexane affect the rate of an sn2 reaction. (2025). [Link]

  • Reddit. Cl vs Br in SN1 and SN2 reactions.. (2013). [Link]

  • Orango. What Makes a Good Leaving Group in Organic Chemistry?. (2025). [Link]

  • KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]

  • YouTube. Leaving Group Stability - SN1 and SN2 Reactions. (2023). [Link]

  • MDPI. Halogen Bonding in the Complexes of Brominated Electrophiles with Chloride Anions: From a Weak Supramolecular Interaction to a Covalent Br–Cl Bond. (2020). [Link]

  • Quora. Why is chlorine a poorer nucleophile as compared to bromine or iodine?. (2018). [Link]

  • PMC. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

  • MDPI. Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. (2024). [Link]

  • ResearchGate. ChemInform Abstract: Nucleophilic Substitution at the Halogen Atom (Halogenophilic Reactions) | Request PDF. [Link]

  • YouTube. Nucleophilic Substitutions Reactions ➡️ Haloalkanes & Haloarenes | NEET Chemistry. (2023). [Link]

Sources

Spectral Fingerprinting: 4-Bromo-1-methylpiperidine FTIR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for analytical chemists and synthetic researchers. It prioritizes practical utility, spectral discrimination strategies, and rigorous self-validating protocols.

Content Type: Technical Comparison & Application Guide Subject: 4-Bromo-1-methylpiperidine (CAS: 5382-16-1 [HBr salt] / 19785-22-9 [Free base]) Audience: Analytical Chemists, Process Development Scientists

Executive Summary: The Diagnostic Imperative

In pharmaceutical synthesis, 4-Bromo-1-methylpiperidine is a critical motif, often serving as the electrophilic partner in coupling reactions to generate bioactive piperidine scaffolds. While NMR remains the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers superior "performance" in the context of rapid, at-line Quality Control (QC).

This guide compares the spectral performance of 4-Bromo-1-methylpiperidine against its critical process impurities (precursors and analogs). It demonstrates why FTIR is the most efficient method for detecting specific functional group transformations—specifically the conversion of alcohols to halides and the methylation of secondary amines—without the solvent costs and time delay of NMR.

Characteristic Spectral Profile

To validate the identity of 4-Bromo-1-methylpiperidine, one must look beyond the fingerprint region. The molecule's signature is defined by the simultaneous presence of a tertiary amine (N-CH₃) and an alkyl halide (C-Br), and the absence of hydroxyl or secondary amine bands.

Table 1: Diagnostic Peak Assignments
Functional GroupWavenumber (

)
IntensityMechanistic Origin & Diagnostic Value
N-CH₃ Stretching 2780 – 2810 MediumThe "Bohlmann Band" Indicator. Symmetric C-H stretching of the methyl group attached to nitrogen. This low-frequency C-H band is specific to tertiary amines where the lone pair is antiperiplanar to C-H bonds. Absent in non-methylated analogs.
C-Br Stretching 560 – 690 StrongThe Halogen Signature. Varies by conformation. Equatorial Br typically absorbs at higher frequencies (650–690

), while Axial Br absorbs lower (560–600

). Confirms successful bromination.
Aliphatic C-H 2900 – 2960StrongAsymmetric stretching of the piperidine ring

groups. Universal to the scaffold, used for normalization.
C-N Stretching 1100 – 1250MediumSkeletal vibration of the

bonds. Less diagnostic due to overlap, but confirms the amine core.
Fingerprint < 1000VariableComplex skeletal bending. Used for library matching against reference standards.

Expert Insight (Conformational Sensitivity): 4-Bromo-1-methylpiperidine exists in a chair conformation. The frequency of the C-Br stretch is highly sensitive to the spatial orientation. If the synthesis favors the thermodynamic product (Br equatorial), expect the peak near 680


 . If kinetic control yields the axial isomer, look near 590 

.

Comparative Analysis: Distinguishing Alternatives & Impurities

The true power of FTIR lies in differential analysis. This section compares 4-Bromo-1-methylpiperidine against its two most common "alternatives" (impurities found in the reaction matrix).

Scenario A: The Precursor Check (Vs. 1-Methyl-4-piperidinol)

Context: Verifying the success of the bromination reaction (e.g., Appel reaction or HBr treatment).

FeatureTarget: 4-Bromo-1-methylpiperidine Alternative: 1-Methyl-4-piperidinol Performance Verdict
3200–3500

Clean Baseline (No peaks)Broad, Strong Band (O-H Stretch)High Sensitivity. FTIR detects trace alcohol (>1%) instantly due to the high polarity of the O-H bond.
1050–1150

Weak/Medium (C-N only)Strong (C-O Stretch)Medium Specificity. The C-O stretch is distinct but can overlap with C-N.
600–700

Distinct C-Br Band Transparent/No distinct bandHigh Specificity. The appearance of this band confirms halogenation.
Scenario B: The Methylation Check (Vs. 4-Bromopiperidine)

Context: Verifying the methylation of the secondary amine.

FeatureTarget: 4-Bromo-1-methylpiperidine Alternative: 4-Bromopiperidine Performance Verdict
3300–3400

Absent Weak/Sharp Band (N-H Stretch)Critical Check. The disappearance of the N-H band is the primary indicator of complete methylation.
2780–2810

Present (N-Me Bohlmann Band)Absent Confirmation. Positive identification of the N-Methyl group.

Visualization: Analytical Workflows

Diagram 1: Rapid Identification Decision Tree

This logic gate allows a technician to identify the compound or its specific impurity within 60 seconds.

FTIR_Decision_Tree Start Unknown Sample Spectrum CheckOH Check 3200-3500 cm⁻¹ (Broad Peak?) Start->CheckOH IsAlcohol ID: 1-Methyl-4-piperidinol (Precursor) CheckOH->IsAlcohol Yes (O-H Present) CheckNH Check 3300-3400 cm⁻¹ (Sharp Weak Peak?) CheckOH->CheckNH No IsSecAmine ID: 4-Bromopiperidine (Unmethylated Analog) CheckNH->IsSecAmine Yes (N-H Present) CheckCBr Check 560-690 cm⁻¹ (Strong Band?) CheckNH->CheckCBr No IsTarget ID: 4-Bromo-1-methylpiperidine (Target Compound) CheckCBr->IsTarget Yes (C-Br Present) IsOther ID: 1-Methylpiperidine (Non-halogenated) CheckCBr->IsOther No

Caption: Logical flow for distinguishing 4-Bromo-1-methylpiperidine from common structural analogs using FTIR spectral windows.

Experimental Protocol: Self-Validating Systems

To ensure Trustworthiness and reproducibility, the following protocol addresses the physical properties of the molecule (often a hydrobromide salt or hygroscopic liquid).

Method: Attenuated Total Reflectance (ATR-FTIR)

Why ATR? It requires minimal sample prep, reducing the risk of moisture absorption which can mimic O-H impurities.

  • System Blanking:

    • Clean the diamond/ZnSe crystal with isopropanol.

    • Collect a background spectrum (air) to remove atmospheric

      
       (2350 
      
      
      
      ) and
      
      
      signals.
  • Sample Application:

    • If Liquid (Free Base): Apply 10 µL to the crystal. Cover with the volatile cover to prevent evaporation of the amine.

    • If Solid (HBr Salt): Place ~5 mg of powder. Apply high pressure using the anvil clamp to ensure intimate contact. Crucial: Poor contact results in weak C-H signals (2800–3000 region).

  • Data Acquisition:

    • Resolution: 4

      
      .
      
    • Scans: 16 (Screening) or 64 (High Quality).

  • Validation Check (The "Self-Check"):

    • Baseline: Must be flat at 100% T between 1800–2500

      
      .
      
    • Intensity: The strongest peak (usually C-H or fingerprint) should not exceed 1.5 Absorbance units (or <10% Transmittance) to avoid detector saturation.

Handling Hygroscopic Salts

The HBr salt of 4-Bromo-1-methylpiperidine is hygroscopic.

  • Artifact Warning: Absorbed water will show a broad band at 3400

    
     and a bending mode at 1640 
    
    
    
    .
  • Correction: If these peaks appear, dry the sample in a vacuum desiccator over

    
     for 2 hours and re-run. Do not mistake water for the alcohol precursor.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on N-CH3 Bohlmann bands and C-Br stretches).
  • National Institute of Standards and Technology (NIST). Standard Reference Data, NIST Chemistry WebBook. [Link] (Source for general piperidine and alkyl bromide spectral data).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Detailed assignment of conformational effects on C-Halogen stretching).

A Senior Application Scientist's Guide to the Bromination of Piperidinols: A Comparative Analysis of Key Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The conversion of piperidinols to their corresponding bromopiperidines is a critical transformation in the synthesis of numerous biologically active molecules, particularly those targeting the central nervous system. The choice of brominating agent is paramount, directly influencing reaction efficiency, selectivity, and scalability. This guide provides an in-depth comparison of three commonly employed brominating agents for the conversion of secondary alcohols like piperidinol: Phosphorus Tribromide (PBr₃), Thionyl Bromide (SOBr₂), and the Appel reaction conditions (CBr₄/PPh₃). We will delve into the mechanistic underpinnings of each reagent, present comparative data, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.

Introduction: The Strategic Importance of Bromopiperidines

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. The conversion of a hydroxyl group on the piperidine ring to a bromine atom introduces a versatile synthetic handle. This bromide can subsequently participate in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to build molecular complexity and explore structure-activity relationships (SAR). Furthermore, the bromo-substituted piperidine itself can be a key pharmacophore. For instance, 4-(4-bromophenyl)-4-hydroxypiperidine is a known metabolite of the antipsychotic drug bromperidol and serves as a crucial intermediate in the synthesis of other CNS-active agents.[1] Given the importance of this transformation, a thorough understanding of the available bromination methods is essential for any chemist working in drug discovery and development.

Comparative Analysis of Brominating Agents

The selection of an appropriate brominating agent is a multi-faceted decision, balancing factors such as substrate compatibility, desired stereochemical outcome, reaction conditions, and safety considerations. Here, we compare three of the most prevalent methods for the conversion of piperidinols.

Phosphorus Tribromide (PBr₃): The Workhorse Reagent

Phosphorus tribromide is a powerful and widely used reagent for converting primary and secondary alcohols to their corresponding alkyl bromides.[2] It is a colorless, fuming liquid that reacts readily with alcohols.

Mechanism: The reaction proceeds via an Sₙ2 mechanism. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This initial step forms a good leaving group, an alkyl phosphite intermediate. A bromide ion, displaced in the first step, then performs a backside attack on the carbon atom bearing the activated hydroxyl group, leading to the formation of the alkyl bromide with an inversion of stereochemistry.[3][4] This stereochemical outcome is a critical consideration when dealing with chiral piperidinols.

Advantages:

  • High Yields: PBr₃ often provides higher yields compared to using hydrobromic acid.[4][5]

  • Avoidance of Carbocation Rearrangements: The Sₙ2 nature of the reaction prevents the formation of carbocation intermediates, thus avoiding undesired skeletal rearrangements that can be problematic with other methods.[4]

  • Broad Applicability: It is effective for a wide range of primary and secondary alcohols.[4][5]

Disadvantages:

  • Harsh Reaction Conditions: The reaction can be highly exothermic and often requires careful temperature control.[2]

  • Moisture-Sensitive and Corrosive: PBr₃ reacts violently with water, releasing corrosive hydrogen bromide (HBr) gas.[5]

  • Limited to Primary and Secondary Alcohols: Due to steric hindrance, PBr₃ is generally ineffective for the conversion of tertiary alcohols.[2][4]

  • Safety Concerns: PBr₃ is toxic and corrosive, requiring careful handling in a well-ventilated fume hood.[5]

Thionyl Bromide (SOBr₂): A More Reactive Alternative

Thionyl bromide is another reagent capable of converting alcohols to alkyl bromides. It is generally more reactive than its chloride counterpart, thionyl chloride (SOCl₂).[6]

Mechanism: Similar to PBr₃, the reaction of SOBr₂ with alcohols typically proceeds through an Sₙ2 mechanism, resulting in an inversion of configuration at the reacting carbon center.[7] The alcohol attacks the sulfur atom of SOBr₂, forming an intermediate alkyl chlorosulfite, which then undergoes nucleophilic attack by the bromide ion.

Advantages:

  • Gaseous Byproducts: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen bromide (HBr), are gases, which can simplify purification.

Disadvantages:

  • Instability: Thionyl bromide is less stable than thionyl chloride.[8][9]

  • High Reactivity: Its high reactivity can sometimes lead to undesired side reactions.[6]

  • Incompatibility with Pyridine: Unlike thionyl chloride, SOBr₂ cannot be used with pyridine as it forms unreactive salts.[6]

The Appel Reaction (CBr₄/PPh₃): Mild and Versatile

The Appel reaction provides a mild and efficient method for the conversion of alcohols to alkyl bromides using a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[10][11][12]

Mechanism: The reaction is initiated by the formation of a phosphonium salt from the reaction of triphenylphosphine with carbon tetrabromide. The alcohol then acts as a nucleophile, attacking the phosphonium salt to form an alkoxyphosphonium intermediate. This converts the hydroxyl group into an excellent leaving group. Finally, the bromide ion displaces the triphenylphosphine oxide in an Sₙ2 fashion, yielding the alkyl bromide with inversion of configuration.[10][11][13]

Advantages:

  • Mild Reaction Conditions: The Appel reaction is typically carried out under neutral and mild conditions, making it suitable for substrates with sensitive functional groups.[12]

  • High Yields: It generally provides high yields of the desired alkyl bromide.[10]

  • Stereospecificity: The Sₙ2 mechanism ensures a predictable inversion of stereochemistry.[6][10]

Disadvantages:

  • Stoichiometric Byproduct: The reaction generates a stoichiometric amount of triphenylphosphine oxide, which can sometimes be challenging to remove during purification.

  • Cost: The reagents, particularly triphenylphosphine, can be more expensive than PBr₃ or SOBr₂.

Data Presentation: A Head-to-Head Comparison

To facilitate a direct comparison of these brominating agents, the following table summarizes their key characteristics and performance metrics.

FeaturePhosphorus Tribromide (PBr₃)Thionyl Bromide (SOBr₂)Appel Reaction (CBr₄/PPh₃)
Mechanism Sₙ2[3][4]Sₙ2[7]Sₙ2[10][11]
Stereochemistry Inversion[3][4]Inversion[7]Inversion[6][10]
Typical Yields Good to Excellent[4][5]GoodExcellent[10]
Reaction Conditions Often requires cooling, can be exothermic[2]Varies, can be reactive[6]Mild, often room temperature[12]
Substrate Scope Primary and secondary alcohols[2][4]Primary and secondary alcoholsPrimary and secondary alcohols[11]
Key Byproducts Phosphorous acid (H₃PO₃)[4]Sulfur dioxide (SO₂), Hydrogen bromide (HBr)Triphenylphosphine oxide (Ph₃P=O), Bromoform (CHBr₃)[11]
Advantages Cost-effective, avoids rearrangements[4]Gaseous byproductsMild conditions, high yields, good for sensitive substrates[12]
Disadvantages Harsh, moisture-sensitive, corrosive[5]Less stable, highly reactive[6][8]Stoichiometric byproduct, higher cost

Visualization of Reaction Pathways

The following diagrams illustrate the mechanistic pathways for the bromination of a generic piperidinol using the three discussed reagents.

Bromination_Mechanisms cluster_PBr3 Phosphorus Tribromide (PBr₃) Pathway cluster_SOBr2 Thionyl Bromide (SOBr₂) Pathway cluster_Appel Appel Reaction (CBr₄/PPh₃) Pathway P_start Piperidinol + PBr₃ P_intermediate Alkyl Phosphite Intermediate P_start->P_intermediate Nucleophilic Attack P_product Bromopiperidine + H₃PO₃ P_intermediate->P_product Sₙ2 Attack by Br⁻ S_start Piperidinol + SOBr₂ S_intermediate Alkyl Chlorosulfite Intermediate S_start->S_intermediate Nucleophilic Attack S_product Bromopiperidine + SO₂ + HBr S_intermediate->S_product Sₙ2 Attack by Br⁻ A_start Piperidinol + CBr₄ + PPh₃ A_intermediate Alkoxyphosphonium Intermediate A_start->A_intermediate Phosphonium Salt Formation & Attack A_product Bromopiperidine + Ph₃P=O + CHBr₃ A_intermediate->A_product Sₙ2 Attack by Br⁻

Caption: Mechanistic overview of piperidinol bromination.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the bromination of 4-hydroxypiperidine as a representative substrate. Note: These are general procedures and may require optimization for specific substrates. Always conduct a thorough safety assessment before beginning any chemical reaction.

Protocol 1: Bromination using Phosphorus Tribromide (PBr₃)

Objective: To synthesize 4-bromopiperidine from 4-hydroxypiperidine using PBr₃.

Materials:

  • 4-Hydroxypiperidine

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, condenser, and distillation apparatus.

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-hydroxypiperidine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution via the dropping funnel. The addition should be controlled to maintain the internal temperature below 5 °C. The reaction is exothermic.[14]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Be cautious as gas evolution (CO₂) will occur.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-bromopiperidine.

  • The crude product can be purified by distillation or column chromatography on silica gel.

Protocol 2: Bromination using the Appel Reaction (CBr₄/PPh₃)

Objective: To synthesize 4-bromopiperidine from 4-hydroxypiperidine using Appel conditions.

Materials:

  • 4-Hydroxypiperidine

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

  • Hexane

  • Round-bottom flask, magnetic stirrer, and filtration apparatus.

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add triphenylphosphine and anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add carbon tetrabromide in one portion and stir the resulting mixture for 5-10 minutes.

  • Add a solution of 4-hydroxypiperidine in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add hexane to the residue to precipitate the triphenylphosphine oxide.

  • Stir the suspension for 15-20 minutes and then filter to remove the solid triphenylphosphine oxide.

  • Wash the solid with cold hexane.

  • Concentrate the combined filtrate under reduced pressure to yield the crude 4-bromopiperidine.

  • Further purification can be achieved by column chromatography on silica gel.

Experimental_Workflow cluster_PBr3_Protocol PBr₃ Protocol cluster_Appel_Protocol Appel Protocol P1 Dissolve Piperidinol in Anhydrous Solvent P2 Cool to 0 °C P1->P2 P3 Slowly Add PBr₃ P2->P3 P4 Warm to RT & Stir P3->P4 P5 Quench with NaHCO₃ P4->P5 P6 Workup (Extraction & Drying) P5->P6 P7 Purification P6->P7 A1 Dissolve PPh₃ & CBr₄ in Anhydrous Solvent A2 Cool to 0 °C A1->A2 A3 Add Piperidinol Solution A2->A3 A4 Warm to RT & Stir A3->A4 A5 Concentrate & Precipitate Ph₃P=O with Hexane A4->A5 A6 Filter & Concentrate Filtrate A5->A6 A7 Purification A6->A7

Caption: Step-by-step experimental workflows.

Conclusion and Recommendations

The choice of brominating agent for the conversion of piperidinols is highly dependent on the specific requirements of the synthesis.

  • For large-scale, cost-sensitive applications where the substrate is robust, Phosphorus Tribromide (PBr₃) remains a viable and economical option, provided that appropriate safety measures are in place to handle its reactivity and corrosiveness.

  • For substrates containing acid-sensitive functional groups or when mild conditions are paramount , the Appel Reaction (CBr₄/PPh₃) is the superior choice. Despite the higher cost and the need to remove the triphenylphosphine oxide byproduct, its reliability, high yields, and mild nature make it an invaluable tool in modern organic synthesis.

  • Thionyl Bromide (SOBr₂) , while effective, is generally used less frequently than PBr₃ or the Appel reagents due to its instability and high reactivity. It may be considered in specific cases where its unique properties are advantageous.

Ultimately, the optimal choice will be determined by a careful evaluation of the substrate's properties, the desired scale of the reaction, and the available laboratory resources. It is recommended to perform small-scale trial reactions to identify the most suitable conditions for a given piperidinol derivative.

References

  • Vedantu. (2023, May 22). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. [Link]

  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. [Link]

  • Organic Chemistry. (n.d.). Alcohol to Bromide - Common Conditions. [Link]

  • BYJU'S. (2022, February 23). PBr3 Reaction. [Link]

  • Wikipedia. (n.d.). Phosphorus tribromide. [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. [Link]

  • OrgoSolver. (n.d.). Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). [Link]

  • NRO Chemistry. (2025, November 15). Appel Reaction Mechanism. [Link]

  • Chemistry Stack Exchange. (2016, September 19). Can thionyl bromide produce alkyl bromides?. [Link]

  • YouTube. (2016, January 14). Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Safe Handling: 4-Bromo-1-methylpiperidine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-tested safety protocols and logistical plans for the handling and disposal of 4-Bromo-1-methylpiperidine hydrobromide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.

Core Hazard Assessment: A Proactive Approach to Safety

While 4-Bromo-1-methylpiperidine hydrobromide has its own specific hazard profile, a comprehensive safety plan must also consider the risks associated with its core chemical structure: the piperidine moiety. Piperidine itself is a highly hazardous substance, being corrosive, toxic, and flammable.[1][2][3][4] Therefore, our protocols are conservatively designed to protect against the highest potential risk, ensuring that all safety measures are robust and comprehensive.

The primary known hazards associated directly with 4-Bromo-1-methylpiperidine hydrobromide are significant irritation to the skin and eyes.[5] However, due to the piperidine backbone, we must assume the potential for systemic toxicity upon absorption through the skin, inhalation, or ingestion.[4][6][7]

Hazard Identification Summary
Hazard ClassificationCategoryGHS StatementSource(s)
Acute Toxicity, Oral Warning (Category 4)H302: Harmful if swallowed[1][8]
Skin Corrosion/Irritation Warning (Category 2)H315: Causes skin irritation[5]
Serious Eye Damage/Irritation Warning (Category 2)H319: Causes serious eye irritation[5]
Acute Toxicity, Dermal Danger (Category 3)H311: Toxic in contact with skin[1][9][10]
Acute Toxicity, Inhalation Danger (Category 3)H331: Toxic if inhaled[1][9]
Flammability Danger (Category 2)H225: Highly flammable liquid and vapour[1][2][10]

Note: This table aggregates data from the hydrobromide salt and the parent piperidine compound to provide a comprehensive safety overview.

The Hierarchy of Controls: Engineering and Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the "Hierarchy of Controls," which prioritizes eliminating hazards at their source. Our primary defense is always an engineering control, with PPE serving as the critical final barrier.

Primary Engineering Control: The Chemical Fume Hood

All handling of 4-Bromo-1-methylpiperidine hydrobromide, including weighing, aliquoting, and dissolution, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow contains potentially harmful dust and vapors, preventing them from entering the user's breathing zone and the general laboratory environment.[7] Before any work begins, verify that the fume hood's airflow monitor indicates normal operation.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is not a substitute for safe work practices and engineering controls but is essential to protect you from residual risks and in the event of a spill or accident.

  • Eye and Face Protection :

    • Rationale : This compound is a known serious eye irritant.[5] Direct contact can cause significant damage.

    • Protocol : At a minimum, wear ANSI Z87.1-compliant or EN 166-compliant chemical splash goggles.[2] Due to the corrosive potential of the piperidine class, a full-face shield worn over safety goggles is strongly recommended when handling stock solutions or larger quantities where the risk of a splash is elevated.[2][11] Contact lenses should not be worn, as they can trap chemicals against the cornea.[6]

  • Hand Protection :

    • Rationale : The piperidine structure is toxic upon skin contact and can be absorbed systemically.[1][4] Standard thin laboratory gloves may not provide adequate protection against prolonged contact or permeation.

    • Protocol : Wear double-layered chemical-resistant gloves. A common and effective practice is to wear two pairs of nitrile gloves. For extended handling or when working with concentrated solutions, using a heavier-duty glove such as butyl rubber as the outer layer is advised.[1] Always inspect gloves for any signs of degradation or punctures before use.[2] Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[2]

  • Body Protection :

    • Rationale : Protects your skin from accidental spills and contamination.

    • Protocol : A flame-retardant lab coat is mandatory.[2] For procedures involving a significant splash risk, a chemically resistant apron should be worn over the lab coat.[11] Work clothing should be laundered separately from personal items.[12]

  • Respiratory Protection :

    • Rationale : While all work should be in a fume hood, respiratory protection is a critical contingency for emergencies like a large spill or ventilation failure. The compound is considered toxic if inhaled.[9]

    • Protocol : For routine handling within a functioning fume hood, no respiratory protection is required.[5] In the event of a ventilation failure or a major spill, an air-purifying respirator with cartridges appropriate for ammonia and organic ammonia derivatives (Type K, Green) or a self-contained breathing apparatus (SCBA) must be used.[2][13] All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[6]

Operational Workflow: A Step-by-Step Guide to Safe Handling

This procedural workflow integrates safety checks at every stage, creating a self-validating system for minimizing risk.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Cleanup cluster_disposal Phase 4: Final Disposal prep_ppe 1. Don PPE (Goggles, Face Shield, Lab Coat, Double Gloves) prep_fumehood 2. Verify Fume Hood (Check Airflow Monitor) prep_ppe->prep_fumehood prep_materials 3. Assemble Materials (Chemical, Spatula, Glassware, Waste Container) prep_fumehood->prep_materials handle_weigh 4. Weigh/Aliquot Solid (Minimize dust creation) prep_materials->handle_weigh handle_dissolve 5. Prepare Solution (Add solid to solvent slowly) handle_weigh->handle_dissolve cleanup_waste 6. Segregate Waste (Solid, Liquid, Contaminated PPE) handle_dissolve->cleanup_waste cleanup_surfaces 7. Decontaminate Surfaces (Wipe down fume hood) cleanup_waste->cleanup_surfaces cleanup_doff 8. Doff PPE Correctly (Remove gloves last) cleanup_surfaces->cleanup_doff cleanup_wash 9. Wash Hands Thoroughly cleanup_doff->cleanup_wash disposal_final 10. Store Waste Securely (Labelled, sealed container for pickup) cleanup_wash->disposal_final caption Fig 1. Safe Handling Workflow for 4-Bromo-1-methylpiperidine hydrobromide.

Caption: Fig 1. Safe Handling Workflow for 4-Bromo-1-methylpiperidine hydrobromide.

Detailed Protocol Steps:
  • Pre-Operational Safety Check :

    • Don all required PPE as detailed in Section 2.2.

    • Ensure the chemical fume hood is on and the sash is at the appropriate working height.

    • Gather all necessary equipment, including the chemical container, spatulas, glassware, and designated, clearly labeled hazardous waste containers.

    • Ensure an appropriate spill kit is readily accessible.

  • Handling and Aliquoting (Inside Fume Hood) :

    • When weighing the solid material, handle it gently to avoid creating airborne dust.

    • Keep the primary container sealed when not in immediate use.[12]

    • If preparing a solution, add the solid 4-Bromo-1-methylpiperidine hydrobromide to the solvent slowly to control any potential exothermic reactions.

    • Do not eat, drink, or smoke while handling the chemical.[1][12]

  • Decontamination and Cleanup :

    • All disposable items that have come into contact with the chemical (e.g., weighing paper, pipette tips, gloves) must be placed in the designated solid hazardous waste container.

    • Wipe down the work surface inside the fume hood with an appropriate decontaminating solution.

    • Doff PPE in the correct order to prevent cross-contamination. Typically, the most contaminated items (outer gloves) are removed first, and the last item removed before exiting the lab is the lab coat.

    • Wash hands thoroughly with soap and water after removing all PPE.[1][12]

  • Waste Disposal :

    • Dispose of all waste (solid, liquid, and contaminated PPE) in accordance with your institution's and local regulations.[5][14] Containers must be sealed, clearly labeled with the chemical name, and stored in a designated satellite accumulation area for professional disposal.

Emergency Response Plan

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.[13]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[5][14] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[13]

  • Ingestion : Do NOT induce vomiting.[13] Rinse the mouth with water. Seek immediate medical attention.[5]

  • Minor Spill (inside fume hood) : Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[1] Scoop the material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area.

  • Major Spill : Evacuate the immediate area and alert laboratory personnel. Contact your institution's emergency response team.[2][12]

References

  • Piperidine - SAFETY DATA SHEET. (2024).
  • Safety Data Sheet PIPERIDINE - ChemSupply Australia. (2023).
  • 4-Piperidinopiperidine - Antibodies.
  • Piperidine - SAFETY DATA SHEET. (2023).
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • SAFETY DATA SHEET - 4-Bromopiperidine hydrobromide. (2025).
  • PIPERIDINE CAS Number - HAZARD SUMMARY. (1999).
  • SAFETY DATA SHEET - 4-Bromo-1-methyl-1H-imidazole. (2013).
  • 4-Bromo-N-methyl piperidine - Apollo Scientific. (2022).
  • 4-Bromopyridine Hydrobromide - SAFETY DATA SHEET. (2025).
  • 1-Methylpiperidin-4-ol - SAFETY DATA SHEET. (2023).
  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (2008).
  • Piperidine: Human health tier II assessment. (2016).
  • 4-Bromo-1-methylpiperidine | C6H12BrN | CID 11521361 - PubChem.
  • 4-Methylpiperidine - SAFETY DATA SHEET. (2015).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.